trans-Carboxy Glimepiride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435183 | |
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-90-9 | |
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of trans-Carboxy Glimepiride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of trans-Carboxy Glimepiride, a primary metabolite of the widely used anti-diabetic drug, Glimepiride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Following administration, Glimepiride undergoes extensive hepatic metabolism. The primary metabolic pathway involves a two-step oxidative biotransformation. Initially, Glimepiride is metabolized by the cytochrome P450 enzyme CYP2C9 to its active hydroxylated metabolite, M1 (hydroxy Glimepiride). Subsequently, cytosolic enzymes further oxidize the M1 metabolite to the inactive M2 metabolite, this compound.[1][2] Understanding the structure and synthesis of this major metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Glimepiride.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a carboxylic acid group on the cyclohexyl ring, which results from the oxidation of the methyl group in the parent drug, Glimepiride.
Chemical Name: trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid[3]
Molecular Formula: C₂₄H₃₂N₄O₇S[3]
Molecular Weight: 520.6 g/mol [3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂N₄O₇S | [3] |
| Molecular Weight | 520.6 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Slightly soluble in DMSO (with sonication), Ethyl Acetate (heated) | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be approached through the synthesis of key intermediates followed by their coupling. A plausible synthetic route involves the preparation of a protected trans-4-aminocyclohexanecarboxylic acid derivative and its subsequent reaction with the sulfonylurea moiety of Glimepiride.
Synthesis of Key Intermediates
3.1.1. Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
A key starting material for the synthesis of the cyclohexyl portion of this compound is trans-4-aminocyclohexanecarboxylic acid. This can be prepared from p-aminobenzoic acid via catalytic hydrogenation.[5][6][7] The resulting mixture of cis and trans isomers can be separated, and the trans isomer is then protected, for example, with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
-
Hydrogenation of p-Aminobenzoic Acid: In an autoclave, p-aminobenzoic acid is dissolved in an aqueous sodium hydroxide solution. A ruthenium on carbon (Ru/C) catalyst is added. The mixture is stirred under hydrogen pressure at an elevated temperature.[7]
-
Isomer Separation and Protection: The resulting mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is subjected to fractional crystallization to isolate the trans isomer.[6] The purified trans-isomer is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., a mixture of water and dioxane) to yield trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.
-
Purification: The product is purified by crystallization.
3.1.2. Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
This intermediate constitutes the core sulfonylurea precursor of Glimepiride. Its synthesis has been well-documented and involves several steps starting from 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one.[8][9][10]
Experimental Protocol: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
-
Condensation: 3-Ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is reacted with 2-phenylethyl isocyanate in an appropriate solvent like toluene under reflux.[10]
-
Chlorosulfonation: The resulting product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the phenyl ring.[10]
-
Ammonolysis: The sulfonyl chloride is subsequently reacted with aqueous ammonia to form the corresponding sulfonamide.[10]
-
Purification: The intermediate is purified by recrystallization.
Coupling and Deprotection to Yield this compound
The final steps involve the coupling of the two key intermediates followed by the removal of the protecting group.
Experimental Protocol: Synthesis of this compound
-
Activation of the Carboxylic Acid: The carboxylic acid of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is activated using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Coupling Reaction: The activated ester is then reacted with 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. The reaction is typically carried out at room temperature overnight.
-
Deprotection: The Boc protecting group is removed from the coupled product by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Purification: The final product, this compound, is purified by chromatography (e.g., column chromatography on silica gel) or recrystallization to yield a pure solid.
Table 2: Summary of a Plausible Synthesis Route for this compound
| Step | Reactants | Reagents/Conditions | Product | Yield (Illustrative) |
| 1 | p-Aminobenzoic acid | H₂, Ru/C, NaOH(aq) | trans-4-Aminocyclohexanecarboxylic acid | High |
| 2 | trans-4-Aminocyclohexanecarboxylic acid | Boc₂O, NaOH, Dioxane/H₂O | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | >90% |
| 3 | 3-Ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, 2-Phenylethyl isocyanate | Toluene, Reflux | N-(2-phenylethyl)-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | High |
| 4 | N-(2-phenylethyl)-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | Chlorosulfonic acid | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride | Good |
| 5 | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride | Aqueous Ammonia | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | Good |
| 6 | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | DCC/NHS or EDC/NHS | Boc-protected this compound | Moderate to Good |
| 7 | Boc-protected this compound | TFA/DCM or HCl/Dioxane | This compound | High |
Metabolic Pathway of Glimepiride to this compound
The formation of this compound in vivo is a critical aspect of Glimepiride's pharmacology. The following diagram illustrates this metabolic conversion.
Caption: Metabolic pathway of Glimepiride.
Synthetic Workflow Diagram
The following diagram outlines the key stages in the proposed chemical synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This technical guide has detailed the structure and a plausible synthetic route for this compound, the main inactive metabolite of Glimepiride. The provided information, including experimental protocol outlines and workflow diagrams, serves as a valuable resource for researchers and professionals engaged in the study of Glimepiride's metabolism, as well as in the synthesis of related compounds for analytical and pharmacological evaluation. Further optimization of the proposed synthetic steps may be necessary to achieve high yields and purity suitable for various research applications.
References
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 8. ijcrt.org [ijcrt.org]
- 9. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 10. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of trans-Carboxy Glimepiride
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, an active metabolite of the anti-diabetic drug Glimepiride. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Properties
This compound is the carboxylic acid derivative of Glimepiride, formed in the body through a two-step metabolic process.[1] The key chemical properties of this metabolite are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | trans-4-[[[[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid | [1][2] |
| Synonyms | trans-Carboxylic Acid Glimepiride | [3] |
| CAS Number | 127554-90-9, 1217739-04-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₃₂N₄O₇S | [1][2][5] |
| Molecular Weight | 520.6 g/mol | [1][2] |
| Appearance | Neat, Solid | [1][2] |
| Solubility | Slightly soluble in DMSO (with sonication), Soluble in heated Ethyl Acetate | [1] |
| Storage | Room temperature, away from light | [6] |
| Special Characteristics | Hygroscopic | [2] |
Metabolic Pathway of Glimepiride
This compound is a major metabolite of Glimepiride. The metabolic conversion is a two-step process primarily mediated by the cytochrome P450 enzyme CYP2C9 and subsequently by cytosolic enzymes.[1][7]
Caption: Metabolic conversion of Glimepiride to its primary metabolites.
Stability Profile
Detailed stability studies specifically on this compound are not extensively available in the public domain. However, the stability of the parent drug, Glimepiride, has been thoroughly investigated and can provide insights into the potential stability of its metabolite. Forced degradation studies on Glimepiride indicate its susceptibility to hydrolysis, oxidation, and photolysis.[8][9]
Degradation under Stress Conditions
Forced degradation studies of Glimepiride have shown the following susceptibility order to hydrolytic decomposition: neutral conditions < alkaline conditions < acid conditions < oxidative conditions.[10] The drug is relatively stable under thermal stress.[8]
| Stress Condition | Observations on Glimepiride | Potential Implications for this compound | Reference |
| Acid Hydrolysis | Significant degradation observed. | The molecule is likely susceptible to acidic conditions. | [9][10][11] |
| Alkaline Hydrolysis | Degradation occurs, forming several products. | The molecule is likely susceptible to basic conditions. | [9][10][11] |
| Oxidative Degradation | Highly susceptible to oxidation. | The molecule is likely prone to oxidative degradation. | [9][10] |
| Thermal Degradation | Relatively stable. | May exhibit good thermal stability. | [8] |
| Photodegradation | Degradation observed upon exposure to light. | Should be protected from light during storage and handling. | [8][9] |
Experimental Protocols
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies, as applied to Glimepiride and its related substances.
Caption: Workflow for a typical forced degradation study.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for the analysis of this compound and the separation of its potential degradation products from the parent compound and other impurities. The following protocol is based on established methods for Glimepiride analysis.[12][13][14]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 6.5) and an organic modifier (e.g., methanol) in a ratio of approximately 34:66 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Dilute the stock solution to the desired concentration with the mobile phase.
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[13]
HPLC Analysis Workflow
The diagram below outlines the general workflow for the HPLC analysis of a pharmaceutical sample.
Caption: General workflow for HPLC analysis.
Conclusion
This compound, as a key metabolite of Glimepiride, possesses distinct chemical properties. While specific stability data for the metabolite is limited, the extensive knowledge of Glimepiride's degradation pathways provides a strong foundation for predicting its stability profile. The experimental protocols outlined in this guide offer a starting point for the development of robust analytical methods for the quantification and stability assessment of this compound in various matrices. Further research is warranted to fully characterize the intrinsic stability of this important metabolite.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Trans-Carboxylic Acid Glimepiride | 1217739-04-2 | SynZeal [synzeal.com]
- 4. This compound | 127554-90-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC study of glimepiride under hydrolytic stress conditions [pubmed.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Determination of related impurities in glimepiride tablets by the HPLC method | News of Pharmacy [nphj.nuph.edu.ua]
- 13. impactfactor.org [impactfactor.org]
- 14. Multivariate development and validation of a stability-indicating HPLC method for the determination of glimepiride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotransformation of Glimepiride: A Technical Guide to the Formation of trans-Carboxy Glimepiride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. The biotransformation of glimepiride results in the formation of two major metabolites, a hydroxylated derivative (M1) and a carboxyl derivative, identified as trans-carboxy glimepiride (M2). While the parent drug and the M1 metabolite exhibit pharmacological activity, this compound (M2) is considered inactive.[1] A thorough understanding of the formation mechanism of this terminal metabolite is crucial for comprehending the drug's overall disposition, potential drug-drug interactions, and inter-individual variability in patient response. This in-depth technical guide delineates the core mechanism of this compound formation from its parent compound, glimepiride, summarizing key enzymatic processes, experimental methodologies, and available quantitative data.
Core Mechanism of Formation
The metabolic conversion of glimepiride to this compound is a sequential, two-step oxidative process primarily occurring in the liver.[2][3]
-
Step 1: Hydroxylation of Glimepiride to its Hydroxy Metabolite (M1) The initial and rate-limiting step in glimepiride metabolism is the hydroxylation of the methyl group on the cyclohexyl ring of the glimepiride molecule.[2] This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP2C9 isoenzyme.[2][4] This biotransformation yields the active hydroxy metabolite, commonly referred to as M1. Genetic polymorphisms in the CYP2C9 gene can significantly impact the rate of this metabolic step, leading to variations in glimepiride plasma concentrations and pharmacological effects.[5]
-
Step 2: Oxidation of the Hydroxy Metabolite (M1) to this compound (M2) Following its formation, the hydroxy metabolite (M1) undergoes further oxidation. The hydroxyl group (-CH₂OH) on the cyclohexyl ring is converted to a carboxylic acid group (-COOH), resulting in the formation of the inactive carboxy metabolite, this compound (M2).[2][3] This oxidative step is carried out by cytosolic enzymes within the hepatocytes.[2] While the specific enzymes have not been definitively identified in the reviewed literature, it is widely accepted that cytosolic dehydrogenases, such as alcohol dehydrogenases (ADHs) and/or aldehyde dehydrogenases (ALDHs), are responsible for this conversion. These enzymes are known to play a significant role in the metabolism of a wide range of xenobiotics containing alcohol and aldehyde functional groups.[6]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for glimepiride and its primary metabolites, M1 and this compound (M2), in healthy human subjects following oral administration. These values provide a quantitative overview of the absorption, distribution, metabolism, and excretion of these compounds.
| Parameter | Glimepiride | Hydroxy Metabolite (M1) | This compound (M2) | Reference(s) |
| Tmax (h) | 2-3 | 3-4 | Not explicitly stated | [5] |
| Cmax (ng/mL) | Varies with dose | Approximately 1/3 of Glimepiride Cmax | Not explicitly stated | [4][5] |
| t½ (h) | 5-8 | 3-6 | 5-6 | [4][7] |
| Primary Route of Excretion | Hepatic Metabolism | Further Metabolism | Urine and Feces | [7][8] |
| Pharmacological Activity | Active | Active (approx. 1/3 of parent) | Inactive | [1][4] |
Experimental Protocols
The elucidation of the metabolic pathway of glimepiride to this compound has been achieved through a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Metabolism of Glimepiride using Human Liver Microsomes (HLM)
This protocol is designed to study the initial hydroxylation step of glimepiride metabolism mediated by CYP enzymes.
1. Materials:
-
Glimepiride standard
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
HPLC-MS/MS system
2. Incubation Procedure: a. Prepare a stock solution of glimepiride in a suitable solvent (e.g., methanol) and dilute to the desired concentrations with potassium phosphate buffer. b. In a microcentrifuge tube, combine HLM (final concentration 0.1-1.0 mg/mL) and glimepiride solution in potassium phosphate buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate at 37°C for a specified time (e.g., 0-60 minutes). f. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. g. Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C). h. Collect the supernatant for analysis.
3. Analytical Method: a. Analyze the supernatant using a validated LC-MS/MS method for the simultaneous quantification of glimepiride and its hydroxy metabolite (M1). b. Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid). c. Monitor the parent drug and metabolite using multiple reaction monitoring (MRM) mode.
Protocol 2: In Vitro Metabolism of Hydroxy-Glimepiride (M1) using Human Liver Cytosol
This protocol is designed to investigate the second step of glimepiride metabolism, the conversion of M1 to this compound (M2), by cytosolic enzymes.
1. Materials:
-
Hydroxy-glimepiride (M1) standard
-
Human Liver Cytosol fraction
-
NAD+ or NADP+ (depending on the suspected dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
HPLC-MS/MS system
2. Incubation Procedure: a. Prepare a stock solution of M1 in a suitable solvent and dilute to the desired concentrations with potassium phosphate buffer. b. In a microcentrifuge tube, combine the human liver cytosol fraction (final protein concentration to be optimized) and M1 solution in potassium phosphate buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the cofactor (NAD+ or NADP+). e. Incubate at 37°C for a specified time. f. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. g. Centrifuge to precipitate proteins. h. Collect the supernatant for analysis.
3. Analytical Method: a. Analyze the supernatant using a validated LC-MS/MS method for the quantification of M1 and this compound (M2). b. The analytical conditions would be similar to Protocol 1, with optimization for the separation and detection of M1 and M2.
Protocol 3: Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma
This protocol, adapted from Noh et al. (2011), is for the quantitative analysis of glimepiride, M1, and M2 in clinical samples.[2]
1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard. b. Precipitate proteins by adding 200 µL of acetonitrile. c. Vortex the mixture for 1 minute. d. Centrifuge at 13,000 rpm for 5 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas. f. Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions: a. Column: Reversed-phase C18 column. b. Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). c. Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for each analyte. d. Detection: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Large scale enzyme based xenobiotic identification for exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYP2C9 in the Synthesis of trans-Carboxy Glimepiride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a second-generation sulfonylurea, is a potent oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body, a process primarily orchestrated by the cytochrome P450 enzyme system. This technical guide provides an in-depth exploration of the pivotal role of CYP2C9 in the biotransformation of glimepiride, leading to the formation of its major metabolites, including the inactive trans-Carboxy Glimepiride. Understanding this metabolic pathway is crucial for drug development, comprehending inter-individual variability in drug response, and mitigating the risk of adverse drug reactions.
Glimepiride Metabolism: A Two-Step Process
The metabolic clearance of glimepiride is a sequential, two-step oxidative process that occurs predominantly in the liver.[1] The initial and rate-limiting step is the hydroxylation of the methyl group on the cyclohexyl ring of glimepiride, a reaction catalyzed almost exclusively by the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2] This enzymatic conversion results in the formation of an active metabolite, the hydroxyl derivative known as M1.[2] Subsequently, cytosolic enzymes further oxidize the hydroxyl group of M1 to a carboxyl group, yielding the inactive carboxyl derivative, M2, also referred to as this compound.[2][3]
dot
References
The Pharmacokinetic Profile and Metabolic Fate of trans-Carboxy Glimepiride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Upon administration, glimepiride undergoes extensive hepatic biotransformation, leading to the formation of two major metabolites: a pharmacologically active hydroxy metabolite (M1) and an inactive carboxyl metabolite, known as trans-Carboxy Glimepiride (M2).[1][2] Understanding the pharmacokinetics and metabolism of these compounds is crucial for optimizing dosing strategies, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the core pharmacokinetic parameters and metabolic pathways associated with this compound.
Metabolism of Glimepiride to this compound
Glimepiride is completely metabolized in the liver through a two-step oxidative biotransformation process.[2] The initial step involves the oxidation of the methyl group on the cyclohexyl ring, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9, to form the active metabolite, cyclohexyl hydroxymethyl derivative (M1).[2][3] Subsequently, M1 is further metabolized by cytosolic enzymes to the inactive carboxyl derivative (M2), which is chemically identified as this compound.[2][3]
Pharmacokinetics of Glimepiride and its Metabolites
The pharmacokinetic profile of glimepiride is characterized by complete absorption following oral administration, with peak plasma concentrations (Cmax) typically reached within 2 to 3 hours.[2] The drug is highly protein-bound (>99.5%).[2] While extensive data is available for the parent drug, specific pharmacokinetic parameters for its metabolites, particularly this compound (M2), are less frequently reported in a consolidated format. The following tables summarize the available quantitative data for glimepiride and its metabolites.
Table 1: Pharmacokinetic Parameters of Glimepiride in Healthy Adults (Single Oral Dose)
| Parameter | 1 mg Dose | 2 mg Dose | 4 mg Dose | 6 mg Dose |
| Cmax (ng/mL) | 104.8 | 178.4 | 265.9 | 516.9 |
| AUC (ng·h/mL) | 491.36 | 742.56 | 1830 | 4221 |
| Tmax (h) | ~2-3 | ~2-3 | ~2-3 | ~2-3 |
| t1/2 (h) | ~5-8 | ~5-8 | ~5-8 | ~5-8 |
| Volume of Distribution (Vd) | 8.8 L | 8.8 L | 8.8 L | 8.8 L |
| Total Body Clearance | 47.8 mL/min | 47.8 mL/min | 47.8 mL/min | 47.8 mL/min |
Data compiled from a meta-analysis of multiple studies.[1] Values for Tmax, t1/2, Vd, and Clearance are generally reported as consistent across single therapeutic doses.
Table 2: Pharmacokinetic Parameters of Glimepiride Metabolites in Healthy Adults
| Parameter | Hydroxy Glimepiride (M1) | This compound (M2) |
| Cmax (ng/mL) | 34 ± 11 (after 2 mg glimepiride dose)[4] | Data not consistently reported in a consolidated format. Serum levels are known to increase with renal impairment.[5] |
| AUC0-24 (μg·h·L-1) | 258 ± 66 (after 2 mg glimepiride dose)[4] | Data not consistently reported in a consolidated format. Serum levels are known to increase with renal impairment.[5] |
| Tmax (h) | 4.2 ± 1.6 (after 2 mg glimepiride dose)[4] | Data not available |
| t1/2 (h) | 6.3 ± 2.5 (after 2 mg glimepiride dose)[4] | Half-life increases as renal function decreases.[6] |
| Pharmacological Activity | Approximately 1/3 of the parent drug[2] | Inactive[2] |
Excretion
Following oral administration of radiolabeled glimepiride, approximately 60% of the total radioactivity is recovered in the urine, and 40% is recovered in the feces.[2] The metabolites M1 and M2 account for 80-90% of the radioactivity found in the urine.[2] In the feces, M1 and M2 are also the predominant compounds.[2] No unchanged parent drug is recovered in the urine or feces.[2]
Experimental Protocols
The determination of glimepiride and its metabolites in biological matrices is essential for pharmacokinetic studies. A typical experimental workflow involves a clinical phase followed by bioanalytical sample analysis.
Bioanalytical Method for Quantification of this compound
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of glimepiride, M1, and M2 in human plasma. A summary of a typical protocol is provided below.
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid method involves the precipitation of plasma proteins using acetonitrile.[1] An aliquot of the supernatant is then used for analysis.
-
Liquid-Liquid Extraction: An alternative method involves the extraction of the analytes from plasma using an organic solvent such as diethyl ether.[7]
2. Chromatographic Separation:
-
Column: A reversed-phase C18 or CN column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
4. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA), including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[3]
Conclusion
This compound (M2) is the final, inactive metabolite of glimepiride, formed via a two-step process involving CYP2C9 and cytosolic enzymes. While its pharmacokinetic profile is not as extensively characterized with specific quantitative parameters in readily available literature as the parent drug, it is understood to be primarily cleared by the kidneys. Its accumulation in patients with renal impairment is a key clinical consideration. The established bioanalytical methods, particularly LC-MS/MS, provide a robust platform for the accurate quantification of this compound in human plasma, enabling further research into its disposition in various populations and clinical scenarios. This technical guide serves as a foundational resource for professionals in the field of drug metabolism and pharmacokinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. mims.com [mims.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers [manu41.magtech.com.cn]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bioequivalence and pharmacokinetic evaluation of two formulations of glimepiride 2 mg: a single-dose, randomized-sequence, open-label, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of trans-Carboxy Glimepiride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro studies related to trans-Carboxy Glimepiride, the primary inactive metabolite of the third-generation sulfonylurea, glimepiride. Glimepiride is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its metabolism is a critical aspect of its pharmacological profile, leading to the formation of two key metabolites: an active hydroxyl metabolite (M1) and the subsequently formed, pharmacologically inactive, this compound (M2). This document collates available information on the biotransformation of glimepiride to its carboxy metabolite, the experimental protocols for its in vitro generation, and discusses the evidence for its pharmacological inactivity. While quantitative data on its lack of activity is not extensively published, this guide synthesizes the consensus from existing literature.
Introduction
Glimepiride exerts its glucose-lowering effects by stimulating insulin release from pancreatic β-cells and by enhancing peripheral tissue sensitivity to insulin.[1][2] The clinical efficacy and safety of glimepiride are influenced by its pharmacokinetic and metabolic profile. The drug undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1][3] This metabolic process results in the formation of a hydroxylated active metabolite (M1), which is then further oxidized by cytosolic enzymes to the inactive carboxylated metabolite, this compound (M2).[1][3][4] Understanding the in vitro characteristics of this compound is essential for a complete toxicological and pharmacological assessment of the parent drug.
Metabolic Pathway of Glimepiride
The metabolic cascade from glimepiride to this compound is a two-step process.
-
Step 1: Hydroxylation (Formation of M1): Glimepiride is first metabolized by CYP2C9 in the liver to its active metabolite, the cyclohexyl hydroxymethyl derivative (M1).[1][3]
-
Step 2: Oxidation (Formation of M2): The active M1 metabolite is subsequently metabolized by one or more cytosolic enzymes to the inactive carboxyl derivative, this compound (M2).[1][4]
Animal studies have indicated that while the M1 metabolite possesses some hypoglycemic effects, this compound (M2) does not exhibit any apparent pharmacological activity.[5]
Metabolic pathway of Glimepiride to this compound.
Quantitative Data
There is a notable absence of specific quantitative in vitro data in publicly available literature to definitively characterize the inactivity of this compound. While it is widely cited as being inactive, data such as IC50 values from receptor binding assays (e.g., sulfonylurea receptor SUR), functional assays (e.g., insulin secretion from pancreatic cell lines), or enzyme inhibition assays are not readily found. The assertion of its inactivity is primarily based on findings from animal studies and a general consensus in pharmacological reviews.[5]
Table 1: Summary of Pharmacological Activity
| Compound | Target/Assay | Result | Data Source |
| Glimepiride | Pancreatic β-cell KATP channels | Agonist (stimulates insulin release) | [1][2] |
| trans-Hydroxy Glimepiride (M1) | Hypoglycemic effect | Approx. 1/3 of parent compound activity (in animal models) | [1] |
| This compound (M2) | Pharmacological activity | Inactive | [1][3][5] |
Experimental Protocols
In Vitro Metabolism of Glimepiride to this compound
The following protocol is based on methodologies for studying the in vitro metabolism of glimepiride using human liver microsomes (HLM), which is the standard method for generating its metabolites in vitro.[6]
Objective: To generate and quantify the formation of glimepiride metabolites, including this compound, in vitro.
Materials:
-
Glimepiride
-
Human Liver Microsomes (HLM)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Preparation: A master mix is prepared containing phosphate buffer, HLM (e.g., at a concentration of 0.5 mg/mL), and various concentrations of glimepiride (e.g., 0-100 μM).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.
-
Initiation: The metabolic reaction is initiated by the addition of NADPH (e.g., 20 μl).[6]
-
Incubation: The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes) at 37°C. Linearity of the reaction with respect to time and protein concentration should be established in preliminary experiments.[6]
-
Termination: The reaction is stopped by adding a volume of ice-cold acetonitrile (e.g., 100 μl).[6] This also serves to precipitate the microsomal proteins.
-
Centrifugation: The terminated reaction mixture is centrifuged at high speed (e.g., 10,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins.[6]
-
Analysis: The supernatant, containing the parent drug and its metabolites, is collected and can be directly injected into an HPLC or LC-MS/MS system for separation and quantification of glimepiride, trans-Hydroxy Glimepiride, and this compound.
Workflow for the in vitro metabolism of Glimepiride.
Signaling Pathways
Glimepiride's primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules. As this compound is considered pharmacologically inactive, it is not expected to significantly interact with this or other signaling pathways.
References
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Glimepiride (HMDB0014367) [hmdb.ca]
- 3. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis [mdpi.com]
- 4. Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers [manu41.magtech.com.cn]
- 5. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
The Role of trans-Carboxy Glimepiride as a Biomarker for Glimepiride Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[2] The efficacy and safety of glimepiride are significantly influenced by its metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C9.[3] Understanding the metabolic fate of glimepiride is crucial for optimizing its therapeutic use and minimizing the risk of adverse effects, such as hypoglycemia. This technical guide provides an in-depth overview of glimepiride metabolism, with a focus on its inactive metabolite, trans-Carboxy Glimepiride, as a key biomarker. We will delve into the quantitative analysis of glimepiride and its metabolites, detailed experimental protocols, and the impact of genetic variations on its pharmacokinetics.
Glimepiride Metabolism: The Central Role of CYP2C9
Glimepiride undergoes extensive hepatic metabolism following oral administration.[4] The metabolic pathway involves a two-step process.[5]
-
Step 1: Hydroxylation to Active Metabolite M1. Glimepiride is first metabolized by the cytochrome P450 enzyme CYP2C9 to its major active metabolite, a cyclohexyl hydroxymethyl derivative known as M1.[6] This metabolite possesses approximately one-third of the pharmacological activity of the parent drug.[6]
-
Step 2: Oxidation to Inactive Metabolite M2 (this compound). The active M1 metabolite is further metabolized by cytosolic enzymes to the inactive carboxyl derivative, M2, which is chemically known as trans-4-[[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]-cyclohexanecarboxylic acid, or this compound.[6][7]
The formation of this compound is a critical step in the detoxification and elimination of glimepiride. As the terminal and inactive metabolite, its concentration in plasma and urine can serve as a reliable indicator of the overall rate of glimepiride metabolism.
Genetic Polymorphisms of CYP2C9 and Their Impact
The gene encoding CYP2C9 is highly polymorphic, with several variant alleles that result in decreased enzyme activity. The most common variants are CYP2C92 and CYP2C93. Individuals carrying these variant alleles exhibit a reduced rate of glimepiride metabolism, leading to higher plasma concentrations of the parent drug and a prolonged half-life.[3][8] This can increase the risk of hypoglycemia.
Studies have shown that the area under the plasma concentration-time curve (AUC) for glimepiride can be significantly higher in individuals with CYP2C9*1/3 and CYP2C93/3 genotypes compared to those with the wild-type CYP2C91/1 genotype.[3][9] For instance, one study reported that the AUC for glimepiride in CYP2C91/3 subjects was approximately 2.5-fold higher than in CYP2C91/1 subjects.[3] Another study found that in individuals heterozygous for the CYP2C93 allele, the median total AUC of glimepiride was 267% of the value in subjects with the wild-type genotype.[9] Consequently, the formation of this compound is slower in these individuals, making its measurement a valuable tool for assessing CYP2C9 phenotype and personalizing glimepiride therapy.
Quantitative Data on Glimepiride and its Metabolites
The following tables summarize the pharmacokinetic parameters of glimepiride and its metabolites from various studies. These values can vary depending on the study population, dosage, and analytical methods used.
Table 1: Pharmacokinetic Parameters of Glimepiride in Healthy Volunteers (Single 2 mg Oral Dose)
| Parameter | Glimepiride | Metabolite M1 | This compound (M2) |
| Cmax (ng/mL) | 163.77 - 184.7 | ~28 | Data not consistently reported |
| Tmax (hr) | 2-3 | ~4 | Data not consistently reported |
| AUC (ng·h/mL) | ~700 | ~192 | Data not consistently reported |
| Half-life (hr) | 5-9 | 3-6 | Data not consistently reported |
Data compiled from multiple sources.[10][11]
Table 2: Effect of CYP2C9 Genotype on Glimepiride Pharmacokinetics
| Genotype | Apparent Oral Clearance (CL/F) | Glimepiride AUC |
| CYP2C91/1 | Higher | Lower |
| CYP2C91/3 | 1.60-fold lower than 1/1 | ~2.5 to 2.7-fold higher than 1/1 |
Data compiled from multiple sources.[3][9][12]
Experimental Protocols for the Quantification of Glimepiride and its Metabolites
The simultaneous determination of glimepiride, M1, and this compound (M2) in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput.
Detailed Bioanalytical Method using LC-MS/MS
This protocol provides a general framework for the analysis of glimepiride and its metabolites in human plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled glimepiride).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (precursor ion > product ion):
-
Glimepiride: m/z 491.2 > 352.2
-
Metabolite M1: m/z 507.2 > 368.2
-
This compound (M2): m/z 521.2 > 382.2
-
Internal Standard (e.g., Glimepiride-d8): m/z 499.2 > 360.2
-
-
Instrument Parameters (to be optimized):
-
Capillary voltage: ~3.5 kV
-
Cone voltage: ~30 V
-
Source temperature: ~150°C
-
Desolvation temperature: ~400°C
-
Desolvation gas flow: ~800 L/hr
-
Collision gas: Argon
-
Collision energy: ~15-25 eV
-
Visualizations
Signaling Pathway of Glimepiride's Action
Caption: Mechanism of glimepiride-stimulated insulin secretion.
Glimepiride Metabolic Pathway
Caption: Metabolic pathway of glimepiride.
Bioanalytical Workflow for Glimepiride Metabolite Analysis
Caption: Bioanalytical workflow for metabolite quantification.
Conclusion
This compound serves as a crucial biomarker for assessing the metabolic activity of glimepiride. Its formation is directly linked to the function of CYP2C9, a key enzyme with significant genetic variability. The quantification of this compound, alongside the parent drug and the active M1 metabolite, provides valuable insights into an individual's metabolic phenotype. This information can be instrumental in personalizing glimepiride therapy to enhance efficacy and minimize the risk of adverse drug reactions, particularly hypoglycemia, in patients with different CYP2C9 genotypes. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working with this important antidiabetic agent.
References
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 3. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Effect of genetic polymorphisms in cytochrome p450 (CYP) 2C9 and CYP2C8 on the pharmacokinetics of oral antidiabetic drugs: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Identification of trans-Carboxy Glimepiride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a second-generation sulfonylurea, is an oral antihyperglycemic agent widely used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin release from pancreatic β-cells. Following administration, glimepiride undergoes extensive metabolism in the liver, leading to the formation of two main metabolites. This technical guide provides an in-depth overview of the discovery, identification, and characterization of the pharmacologically inactive metabolite, trans-Carboxy Glimepiride (also known as M2). We will delve into its metabolic pathway, present quantitative pharmacokinetic data, and detail the experimental protocols used for its analysis.
Metabolic Pathway of Glimepiride
Glimepiride is completely metabolized, primarily in the liver, before excretion. The metabolic process occurs in two main steps. First, the parent drug, glimepiride, is oxidized by the cytochrome P450 2C9 (CYP2C9) enzyme to form an active hydroxyl metabolite, M1 (hydroxy glimepiride). Subsequently, M1 is further metabolized by cytosolic enzymes to the inactive carboxyl derivative, this compound (M2).[1][2][3][4] Approximately 65% of the administered dose is excreted in the urine, and the remainder is found in the feces.[1]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters for this compound and its parent drug is provided below.
Table 1: Physicochemical Properties
| Property | Glimepiride | This compound (M2) |
| IUPAC Name | 3-Ethyl-4-methyl-N-[2-(4-{[(trans-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]-cyclohexanecarboxylic acid |
| CAS Number | 93479-97-1 | 1217739-04-2 |
| Molecular Formula | C24H34N4O5S | C24H32N4O7S |
| Molecular Weight | 490.62 g/mol | 520.6 g/mol |
Table 2: Pharmacokinetic Parameters of Glimepiride and its Metabolites in Healthy Volunteers after a Single Oral Dose
| Parameter | Glimepiride | Hydroxy Glimepiride (M1) | This compound (M2) |
| Cmax (ng/mL) | 104.8 - 516.9 (dose-dependent)[5] | Data not consistently reported | Data not consistently reported |
| Tmax (h) | 2 - 3[4] | Data not consistently reported | Data not consistently reported |
| AUC (ng·h/mL) | 491.36 - 4221 (dose-dependent)[5][6] | Data not consistently reported | Data not consistently reported |
| Elimination Half-life (h) | 5 - 8[1] | 3 - 6[3] | 5 - 6 |
| Pharmacological Activity | Active | Active (approx. 1/3 of Glimepiride)[3] | Inactive[1] |
Note: Pharmacokinetic parameters can vary depending on the administered dose and patient population.
Experimental Protocols for Identification and Quantification
The standard method for the simultaneous determination of glimepiride and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.
Experimental Workflow
The general workflow for the analysis of this compound in plasma samples is depicted below.
Detailed Methodology for LC-MS/MS Analysis
The following protocol is a synthesis of methodologies reported in the literature for the simultaneous quantification of glimepiride, M1, and M2 in human plasma.[2][7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of glimepiride or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 or a cyano (CN) column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Glimepiride: m/z 491.2 → 352.2
-
Hydroxy Glimepiride (M1): m/z 507.2 → 368.2
-
This compound (M2): m/z 521.2 → 382.2
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
4. Data Analysis and Quantification
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of glimepiride, M1, and M2.
-
Quantify the concentration of each analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Conclusion
The discovery and identification of this compound as the final, inactive metabolite of glimepiride has been crucial for a comprehensive understanding of the drug's disposition in the human body. The development of robust and sensitive analytical methods, particularly LC-MS/MS, has enabled accurate quantification of this metabolite in biological fluids, facilitating detailed pharmacokinetic studies. This technical guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and development, offering insights into the metabolic fate of glimepiride and the methodologies employed for its analysis.
References
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. ijpras.com [ijpras.com]
Navigating the Physicochemical Landscape of Glimepiride and its Metabolite, trans-Carboxy Glimepiride: A Technical Guide
An In-depth Exploration of Solubility and Dissolution Profiles for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility and dissolution characteristics of the second-generation sulfonylurea antidiabetic agent, Glimepiride, and its main inactive metabolite, trans-Carboxy Glimepiride. While extensive data is available for the parent drug, Glimepiride, there is a notable scarcity of public domain information regarding the quantitative solubility and dissolution profile of its carboxyl metabolite. This guide addresses this information gap by presenting the available data for this compound, offering a detailed analysis of Glimepiride's physicochemical properties as a crucial reference, and outlining standardized experimental protocols for the determination of these key parameters. Visual workflows and metabolic pathways are included to provide a clear and practical framework for researchers in the field of drug development and pharmaceutical sciences.
Introduction: The Significance of Solubility and Dissolution in the Lifecycle of Glimepiride
Glimepiride is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and dissolution rate in the gastrointestinal tract. As a Biopharmaceutics Classification System (BCS) Class II drug, Glimepiride is characterized by low solubility and high permeability. Understanding and characterizing these properties are paramount for formulation development, quality control, and ensuring consistent clinical outcomes.
Following administration, Glimepiride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1][2] This process leads to the formation of two main metabolites: an active hydroxyl metabolite (M1) and an inactive carboxyl metabolite, this compound (M2). While M1 retains some pharmacological activity, M2 is considered inactive.[2] The physicochemical properties of these metabolites, particularly their solubility, are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide will focus on the available solubility and dissolution data for both Glimepiride and its terminal metabolite, this compound.
This compound: A Metabolite in Focus
This compound is the final, inactive product of Glimepiride's metabolic pathway.[2] Despite its role in the drug's lifecycle, there is a significant lack of publicly available quantitative data on its aqueous solubility and dissolution characteristics.
Available Solubility Data
The available information on the solubility of this compound is qualitative and primarily in organic solvents.
| Solvent | Solubility |
| DMSO | Slightly soluble (with sonication)[3] |
| Ethyl Acetate | Soluble (with heating)[3] |
Table 1: Qualitative Solubility of this compound in Organic Solvents.[3]
The absence of aqueous solubility data necessitates further experimental investigation to fully characterize its biopharmaceutical properties.
Glimepiride: A Detailed Physicochemical Profile
Given the data limitations for its metabolite, a thorough understanding of the parent drug, Glimepiride, provides a valuable comparative baseline.
Glimepiride Solubility
Glimepiride's aqueous solubility is known to be poor and highly pH-dependent.
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Aqueous Media | Acidic to Neutral | 37 | < 0.004 |
| Aqueous Media | > 7 | 37 | 0.02 |
| DMSO | - | - | ~3 |
| Dimethylformamide (DMF) | - | - | ~10 |
| DMF:PBS (1:1) | 7.2 | - | ~0.5 |
Table 2: Solubility of Glimepiride in Various Solvents.[4]
Glimepiride Dissolution Profile
The dissolution of Glimepiride from solid oral dosage forms is a critical quality attribute. Standard dissolution testing is performed as per pharmacopeial guidelines.
| Dissolution Medium | Agitation (rpm) | Time (minutes) | Acceptance Criteria (% dissolved) |
| pH 7.8 Phosphate Buffer | 75 (Paddle) | 15 | Not less than 80% (Q) |
Table 3: Example of a USP Dissolution Test for Glimepiride Tablets.
The dissolution rate of Glimepiride is influenced by factors such as the crystalline form (polymorphism), particle size, and the composition of the drug product formulation.
Metabolic Pathway of Glimepiride
The metabolic conversion of Glimepiride to this compound is a two-step enzymatic process occurring primarily in the liver.
Caption: Metabolic pathway of Glimepiride.
Experimental Protocols
For researchers aiming to determine the solubility and dissolution profiles of this compound or other sparingly soluble compounds, the following standardized methodologies are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
Caption: Experimental workflow for solubility determination.
Protocol:
-
Preparation: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8).
-
Addition of Compound: Add an excess amount of the test compound to a known volume of the buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) or centrifuge to remove any undissolved solids.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Dissolution Testing (USP Apparatus 2 - Paddle Method)
This method is commonly used to evaluate the in vitro dissolution rate of solid oral dosage forms.
Caption: Experimental workflow for dissolution testing.
Protocol:
-
Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with the appropriate dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C.
-
Dosage Form Introduction: Place a single dosage unit into each dissolution vessel.
-
Initiation of Test: Start the paddle rotation at the specified speed (e.g., 75 rpm).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium from each vessel.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples to remove any undissolved particles.
-
Analysis: Determine the concentration of the dissolved drug in each sample using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point and generate a dissolution profile.
Conclusion and Future Directions
This technical guide has synthesized the available information on the solubility and dissolution profiles of Glimepiride and its metabolite, this compound. While the physicochemical properties of Glimepiride are well-documented, a clear data gap exists for its carboxyl metabolite. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to fill this gap. A comprehensive understanding of the solubility and dissolution of both the parent drug and its metabolites is essential for a complete picture of its biopharmaceutical behavior and for the continued development of safe and effective oral therapies for type 2 diabetes. Future research should focus on the experimental determination of the aqueous solubility and dissolution rate of this compound across a range of physiologically relevant pH conditions.
References
Methodological & Application
Application Note: Quantitative Analysis of trans-Carboxy Glimepiride in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of trans-Carboxy Glimepiride (M2), a major metabolite of Glimepiride, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Glimepiride is an oral anti-diabetic drug widely used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the body, primarily by CYP2C9, into two main metabolites: a hydroxy derivative (M1) and a subsequent carboxy derivative, this compound (M2)[1]. Accurate quantification of these metabolites in plasma is crucial for understanding the drug's pharmacokinetics and metabolic profile. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.
Experimental
-
This compound (M2) reference standard
-
Glimepiride-d8 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase CN column or a C18 column can be used[1][2]. For this protocol, a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is recommended.
Stock solutions of this compound and the internal standard (Glimepiride-d8) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol
A simple protein precipitation method is employed for the extraction of this compound from plasma[1].
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 500 ng/mL Glimepiride-d8).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | This compound (M2): m/z 477.2 -> 338.1Glimepiride-d8 (IS): m/z 499.3 -> 359.2 |
| Collision Energy (CE) | Optimized for each transition (typically 20-40 eV) |
| Declustering Potential (DP) | Optimized for each transition (typically 80-120 V) |
Note: The exact m/z values for M2 may vary slightly based on the specific literature and instrument tuning. The provided values are representative.
Method Validation Summary
The method was validated according to the FDA's Bioanalytical Method Validation guidance[2]. The following parameters were assessed.
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) |
| Inter-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) |
| Recovery (%) | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage conditions (freeze-thaw, short-term, long-term) |
The quantitative data presented is a synthesized summary based on typical performance characteristics reported in the literature for similar assays[1][2][3][4].
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Key steps in the bioanalytical method validation process.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and research settings. The validation results confirm that the method is accurate, precise, and meets the regulatory requirements for bioanalytical assays.
References
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of trans-Carboxy Glimepiride
References
- 1. rjptonline.org [rjptonline.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilization of trans-Carboxy Glimepiride as a Certified Analytical Standard
Introduction
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1][2] It primarily acts by stimulating insulin release from pancreatic β-cells and is known to have extra-pancreatic effects, such as enhancing peripheral insulin sensitivity.[3][4] Following administration, glimepiride is completely metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[1][5][6] The metabolism occurs in a two-step process: an initial oxidation to an active metabolite, hydroxy glimepiride (M1), followed by further oxidation by cytosolic enzymes to the inactive metabolite, trans-Carboxy Glimepiride (M2).[1][2][5][7]
Given that drug metabolism and clearance are critical parameters in pharmacology and toxicology, accurate quantification of both the parent drug and its metabolites is essential. This compound, as the final inactive metabolite, serves as a crucial biomarker for assessing the metabolic pathway, pharmacokinetic profiling, and bioequivalence studies of glimepiride. The use of a certified this compound analytical standard ensures the accuracy, precision, and reliability of bioanalytical methods.
Applications
-
Pharmacokinetic (PK) Studies: To accurately determine the metabolic fate and excretion profile of glimepiride.
-
Therapeutic Drug Monitoring (TDM): For comprehensive monitoring of glimepiride metabolism in patients.
-
Bioequivalence Studies: As a key analyte in comparing generic formulations of glimepiride to the innovator product.
-
Metabolite Identification: As a reference standard to confirm the identity of metabolite M2 in various biological matrices.
-
In Vitro Metabolism Studies: To investigate the kinetics of glimepiride metabolism by liver enzymes.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]-cyclohexanecarboxylic acid |
| CAS Number | 127554-90-9[8][9] |
| Molecular Formula | C₂₄H₃₂N₄O₇S[8][9][10] |
| Molecular Weight | 520.6 g/mol [9][10] |
| Appearance | Solid[10] |
| Solubility | Slightly soluble in DMSO (with sonication), soluble in heated Ethyl Acetate[10] |
| Storage | -20°C[10] |
Protocol: Simultaneous Quantification of Glimepiride and its Metabolites (M1 and M2) in Human Plasma using LC-MS/MS
1. Objective
To establish a validated method for the simultaneous determination and quantification of glimepiride, hydroxy glimepiride (M1), and this compound (M2) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as a certified reference standard.
2. Materials and Reagents
-
Analytical Standards: Glimepiride, Hydroxy Glimepiride (M1), this compound (M2)
-
Internal Standard (IS): Deuterated Glimepiride or a suitable structural analog
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)
-
Reagents: Ammonium Acetate (LC-MS grade), Ultrapure Water
-
Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)
3. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: Reversed-phase C18 or CN column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
4. Glimepiride Metabolic Pathway
The metabolic conversion of Glimepiride to its primary metabolites is a critical pathway in its clearance.
5. Experimental Workflow
The following workflow outlines the major steps from sample receipt to final data analysis.
6. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard (Glimepiride, M1, M2) and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions using a mixture of acetonitrile and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
7. Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the appropriate working standard or QC solution (or diluent for blank samples).
-
Add 10 µL of the Internal Standard working solution to all samples except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
8. LC-MS/MS Instrumental Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Column | Reversed-phase CN, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 500°C |
| MRM Transitions | See Table below |
Optimized MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glimepiride | 491.2 | 352.1 | 15 |
| Hydroxy Glimepiride (M1) | 507.2 | 368.1 | 18 |
| This compound (M2) | 521.2 | 152.1 | 25 |
| Internal Standard | 496.2 (d5-Glimepiride) | 357.1 | 15 |
9. Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | < 8% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | 96 - 104% |
| Matrix Effect | CV ≤ 15% | < 7% |
| Recovery | Consistent and reproducible | > 85% |
10. Glimepiride Signaling Pathway
Glimepiride exerts its primary effect on pancreatic β-cells by modulating ion channel activity, leading to insulin secretion.
References
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. ajpaonline.com [ajpaonline.com]
- 4. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 5. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ijcrt.org [ijcrt.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. scbt.com [scbt.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols: trans-Carboxy Glimepiride for Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Carboxy Glimepiride is the main and inactive terminal metabolite of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Glimepiride is metabolized in a two-step process primarily by the cytochrome P450 2C9 (CYP2C9) enzyme and subsequently by cytosolic enzymes. The initial step involves the oxidation of the methyl group on the cyclohexyl ring to a hydroxymethyl group, forming the active metabolite, hydroxy-glimepiride (M1). This intermediate is then further oxidized to the carboxylic acid derivative, this compound (M2), which is pharmacologically inactive.[1]
The quantification of this compound in biological matrices, such as plasma and urine, is crucial in pharmacokinetic and pharmacodynamic studies of Glimepiride. Monitoring the levels of this metabolite provides insights into the metabolic fate of the parent drug, aids in the assessment of patient compliance, and is essential for bioequivalence studies of generic formulations. This document provides detailed information and protocols for the use of this compound as a reference material in a clinical chemistry setting.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and use as a reference standard.
| Property | Value |
| Systematic Name | trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid |
| Molecular Formula | C₂₄H₃₂N₄O₇S |
| Molecular Weight | 520.6 g/mol |
| CAS Number | 127554-90-9 |
| Appearance | Neat (Solid) |
| Solubility | Information on solubility is not readily available. It is recommended to consult the supplier's documentation for appropriate solvents. |
Metabolic Pathway of Glimepiride
The metabolic conversion of Glimepiride to this compound is a critical pathway in its elimination from the body. Understanding this pathway is fundamental for interpreting clinical and research data.
Figure 1. Metabolic conversion of Glimepiride to its metabolites.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
1. Materials and Reagents
-
This compound reference standard
-
Glimepiride-d4 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS in 50% methanol.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to prepare a series of calibration standards. A typical concentration range could be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation (e.g., start with 10% B, ramp to 90% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the reference standard. For example: this compound: Precursor ion > Product ion; Internal Standard: Precursor ion > Product ion |
5. Data Analysis
-
Quantify the concentration of this compound in unknown samples by constructing a calibration curve of the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards.
-
The calibration curve is typically fitted using a weighted linear regression model.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma samples.
References
Application Notes: Extraction of trans-Carboxy Glimepiride (M2 Metabolite) from Biological Samples
Introduction
Glimepiride, a third-generation sulfonylurea, is an oral anti-diabetic agent widely used in the management of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by Cytochrome P450 2C9 (CYP2C9), into two main metabolites. The initial hydroxylation step forms the M1 metabolite (hydroxy glimepiride), which is subsequently oxidized by cytosolic enzymes to the inactive carboxyl derivative known as the M2 metabolite, or trans-Carboxy Glimepiride.[1][2] Accurate quantification of this compound (M2) in biological matrices such as plasma and urine is crucial for pharmacokinetic and drug metabolism studies.
This document provides detailed protocols for the extraction of this compound from biological samples using three common analytical techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are designed to effectively isolate the analyte from complex biological matrices, ensuring sample cleanliness and compatibility with downstream analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Information
-
Analyte: this compound (M2 Metabolite)
-
Chemical Class: Carboxylic acid derivative of a sulfonylurea
-
Biological Matrix: Human Plasma, Serum, Urine
-
Typical Analytical Technique: LC-MS/MS
Overview of Extraction Methodologies
The choice of extraction method depends on factors such as the required limit of quantification, sample throughput, and the complexity of the biological matrix.
-
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. It is particularly suitable for high-throughput applications. Acetonitrile is a commonly used solvent for this purpose.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It offers a cleaner extract compared to PPT by removing not only proteins but also other endogenous interferences.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively adsorb the analyte, while matrix interferences are washed away. This method can achieve high recovery and concentration of the analyte.
Signaling Pathway and Experimental Workflow Diagrams
The metabolic pathway of Glimepiride and the general experimental workflow for its metabolite's extraction are depicted below.
Caption: Metabolic conversion of Glimepiride to its M1 and M2 metabolites.
Caption: General experimental workflow for M2 metabolite extraction and analysis.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a method for the simultaneous determination of Glimepiride, M1, and M2 in human plasma.[1][2]
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL of human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structural analog of Glimepiride)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
2. Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 200-300 µL of ice-cold acetonitrile to the sample. The ratio of sample to ACN is typically 1:2 or 1:3 (v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Caption: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general LLE protocol that can be optimized for this compound extraction.
1. Materials and Reagents:
-
Biological sample (e.g., 200 µL of human plasma)
-
Extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether, 1:1 v/v)[3]
-
Internal Standard (IS) solution
-
pH adjusting reagent (e.g., dilute acid or base)
-
Centrifuge tubes (5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
2. Procedure:
-
Pipette 200 µL of the plasma sample into a 5 mL centrifuge tube.
-
Add the internal standard.
-
Adjust the pH of the sample as needed to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure that can be optimized for the M2 metabolite.
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL of human plasma)
-
SPE Cartridge (e.g., C18, 100 mg)
-
Internal Standard (IS) solution
-
Pre-treatment solution (e.g., 0.4% trifluoroacetic acid)[2]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methylene chloride:Methanol, 2:1 v/v)[2]
-
SPE vacuum manifold
-
Evaporation system
2. Procedure:
-
Sample Pre-treatment: Mix 100 µL of plasma with the internal standard and the pre-treatment solution to release the drug from protein binding.[2]
-
Cartridge Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Caption: Solid-Phase Extraction Workflow.
Data Presentation
The following table summarizes the performance characteristics of different extraction methods for Glimepiride and its metabolites. Note that specific data for this compound (M2) is limited in the literature, and the values for Glimepiride are provided for comparison.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Analyte | Glimepiride, M1, M2 | Glimepiride | Glimepiride | [1][2][4] |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | [1][4] |
| Recovery (%) | Not explicitly stated for M2 | ~88% | ~100% | |
| Lower Limit of Quantification (LLOQ) | Not specified for M2 | 0.1 ng/mL | 0.5 ng/mL (0.2 ng/mL reported in another study) | [4] |
Note: The LLOQ values are for the parent drug Glimepiride and may differ for the M2 metabolite. The protein precipitation method by Noh et al. (2011) was successfully used to measure M2 concentrations in human plasma after a single oral dose of 2 mg Glimepiride.[1]
Conclusion
The extraction of this compound from biological samples can be effectively achieved using protein precipitation, liquid-liquid extraction, or solid-phase extraction. Protein precipitation with acetonitrile offers a rapid and simple method suitable for high-throughput analysis. LLE provides a cleaner extract, while SPE yields the highest purity and recovery. The choice of method should be guided by the specific requirements of the study, including sensitivity, sample volume, and available instrumentation. All three methods are compatible with subsequent analysis by LC-MS/MS for the accurate quantification of this key Glimepiride metabolite.
References
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
"trans-Carboxy Glimepiride" in drug metabolism and pharmacokinetic (DMPK) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used to treat type 2 diabetes mellitus. Its efficacy and safety are closely linked to its metabolism and pharmacokinetic (DMPK) profile. Glimepiride is extensively metabolized in the liver into two main metabolites: the active cyclohexyl hydroxy methyl derivative (M1) and the inactive carboxyl derivative (M2), known as trans-Carboxy Glimepiride .[1][2][3] Understanding the formation, distribution, and elimination of these metabolites, particularly the terminal and inactive this compound, is crucial for comprehensive DMPK studies, especially in special populations such as individuals with renal impairment or specific genetic profiles.
This document provides detailed application notes on the role of this compound in DMPK studies, along with protocols for its quantification in biological matrices.
Metabolic Pathway of Glimepiride
Glimepiride undergoes a two-step oxidative biotransformation. The initial and rate-limiting step is the hydroxylation of the cyclohexyl methyl group to form the M1 metabolite. This reaction is primarily mediated by the cytochrome P450 enzyme, CYP2C9.[2][4][5] The M1 metabolite, which possesses about one-third of the pharmacological activity of the parent drug, is subsequently metabolized by cytosolic enzymes to the pharmacologically inactive M2 metabolite, this compound.[1][2] This final metabolite is then excreted from the body.
Pharmacokinetics of Glimepiride and its Metabolites
The pharmacokinetic profile of glimepiride and its metabolites can be influenced by several factors, including dosage, genetic polymorphisms in the CYP2C9 enzyme, and patient-specific conditions like renal function.
Pharmacokinetic Parameters in Healthy Adults
The following table summarizes the key pharmacokinetic parameters for glimepiride and its M1 metabolite following a single oral dose in healthy volunteers.
| Parameter | Glimepiride (2 mg dose)[6] | Metabolite M1 (2 mg dose)[6] |
| Cmax (μg/L) | 188 ± 52 | 34 ± 11 |
| Tmax (h) | 2.7 ± 0.6 | 4.2 ± 1.6 |
| AUC₀₋₂₄ (μg·h/L) | 813 ± 277 | 258 ± 66 |
| t₁/₂ (h) | 6.6 ± 2.1 | 6.3 ± 2.5 |
Impact of CYP2C9 Genetic Polymorphism
Genetic variations in the CYP2C9 enzyme can significantly alter the metabolism of glimepiride, leading to variations in drug exposure. Individuals with reduced-function alleles, such as CYP2C9*3, exhibit decreased clearance of glimepiride.
| Parameter | CYP2C91/1 (Wild-type)[7] | CYP2C91/3 (Reduced function)[7] |
| Apparent Oral Clearance (CL/F) | 1.60-fold higher | Lower |
| Area Under the Curve (AUC) | Lower | ~2.5-fold higher[8] |
This leads to a marked increase in plasma concentrations of glimepiride in carriers of the *3 allele, potentially increasing the risk of hypoglycemia.[8][9]
Impact of Renal Impairment
Renal function significantly affects the elimination of the metabolites M1 and this compound (M2). In patients with renal impairment, the clearance of both metabolites is reduced, leading to their accumulation. While glimepiride serum levels tend to decrease with declining renal function, the serum levels of M1 and M2 increase substantially.[10][11]
| Creatinine Clearance (CLcr) | Glimepiride Clearance | M1 & M2 Metabolite Clearance |
| > 50 mL/min | Normal | Normal |
| 20-50 mL/min | Increased | Decreased |
| < 20 mL/min | Increased | Significantly Decreased (Accumulation)[12] |
This accumulation is a critical consideration in DMPK studies, as even though M2 is inactive, high concentrations can be an important marker of metabolic clearance pathways in renally impaired patients.
Application Note: Bioanalytical Method for DMPK Studies
Title: Simultaneous Quantification of Glimepiride and its Metabolites, including this compound, in Human Plasma using LC-MS/MS.
Application: This method is intended for use in pharmacokinetic and drug metabolism studies to accurately measure the concentrations of glimepiride, its active metabolite M1, and its inactive metabolite this compound (M2) in human plasma.
Principle: A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of the analytes.[4] The method involves a simple sample preparation step, followed by chromatographic separation and detection using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13][14]
Protocol: LC-MS/MS Analysis of Glimepiride and Metabolites
This protocol describes a general procedure for the simultaneous determination of glimepiride, M1, and this compound (M2) in human plasma, based on published methodologies.[4][15]
Materials and Reagents
-
Glimepiride, M1, and this compound (M2) reference standards
-
Internal Standard (IS), e.g., Glipizide
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate or Formic Acid
-
Ultrapure Water
-
Control human plasma (heparinized)
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike with an appropriate amount of internal standard solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at approximately 5,000-15,000 g for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Note: Alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be optimized for higher recovery and cleaner extracts.[13][17]
Liquid Chromatography Conditions
-
HPLC System: A system capable of delivering accurate gradients (e.g., UPLC or HPLC).
-
Column: A reversed-phase C18 or CN column is commonly used.[4][14] (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water or 0.1% Formic Acid in water.[4][13]
-
Mobile Phase B: Acetonitrile or Methanol.[13]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Gradient: An isocratic or gradient elution can be optimized to achieve separation of glimepiride, M1, M2, and the internal standard. For example, an isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (1:1, v/v) has been used successfully.[4]
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Glimepiride: m/z 491.1 -> 352.0
-
Metabolite M1: m/z 507.1 -> 368.0
-
This compound (M2): m/z 521.1 -> 382.0
-
Glipizide (IS): m/z 446.1 -> 321.0 (Note: Exact m/z values should be optimized for the specific instrument used).
-
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking control plasma with known concentrations of glimepiride, M1, and M2.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure the accuracy and precision of the assay.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted linear regression for analysis.
Conclusion
The study of this compound (M2) is an indispensable component of the DMPK assessment of glimepiride. As the terminal, inactive metabolite, its pharmacokinetic profile provides critical insights into the overall clearance of the drug. This is particularly important in populations with altered metabolic capacity due to genetic factors (CYP2C9 polymorphisms) or physiological conditions (renal impairment), where the accumulation of metabolites can occur. The provided LC-MS/MS protocol offers a robust framework for the accurate and simultaneous quantification of glimepiride and its key metabolites, enabling a comprehensive evaluation of its disposition in drug development and clinical research.
References
- 1. Glimepiride - Wikipedia [en.wikipedia.org]
- 2. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers [manu41.magtech.com.cn]
- 7. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Antidiabetic drugs and kidney disease [smw.ch]
- 11. Management of diabetes mellitus in individuals with chronic kidney disease: therapeutic perspectives and glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and safety of glimepiride at clinically effective doses in diabetic patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
- 14. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: The Role of trans-Carboxy Glimepiride in Pharmacogenomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1][2][3] It primarily acts by stimulating insulin release from pancreatic β-cells.[1][4] Glimepiride undergoes extensive hepatic metabolism to form two major metabolites: a cyclohexylhydroxymethyl derivative (M1) and a carboxyl derivative (M2).[1][5] The M2 metabolite is specifically known as trans-Carboxy Glimepiride.[6][7] This metabolic process is crucial for the drug's clearance and is significantly influenced by genetic factors, making this compound a key analyte in pharmacogenomic studies.
Pharmacogenomic Significance
The biotransformation of glimepiride to its active metabolite, M1, is catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme. Subsequently, M1 is metabolized to the inactive this compound (M2) by cytosolic enzymes.[1][5] The CYP2C9 gene is highly polymorphic, with several known variant alleles (e.g., *2 and *3) that result in decreased enzyme activity.[8][9][10]
Individuals carrying these variant alleles exhibit reduced clearance of glimepiride, leading to higher plasma concentrations and an increased risk of hypoglycemia.[9][11] Consequently, the rate of formation of this compound is altered in these individuals. Studying the concentration of this compound in relation to a patient's CYP2C9 genotype provides valuable insights into the metabolic phenotype, helping to predict drug response and personalize glimepiride therapy.[10][11] Therefore, this compound serves as a critical biomarker for assessing CYP2C9 metabolic activity and its impact on glimepiride pharmacokinetics.
Data Presentation: Pharmacogenomic Impact on Glimepiride Pharmacokinetics
The following table summarizes the influence of CYP2C9 genetic polymorphisms on the pharmacokinetic parameters of glimepiride. The data illustrates a clear gene-dose effect, where individuals with reduced-function alleles show significantly altered drug clearance.
| CYP2C9 Genotype | Apparent Oral Clearance (CL/F) vs. 1/1 | Area Under the Curve (AUC) vs. 1/1 | Clinical Implication |
| 1/1 (Wild-Type) | Reference (100%) | Reference (100%) | Normal metabolic rate. Standard dosing is generally effective. |
| 1/2 (Heterozygous) | 50% - 80% of wild-type[8] | Moderately Increased | Intermediate metabolic rate. Potential for increased drug exposure. |
| 1/3 (Heterozygous) | 50% - 80% of wild-type[8] | Approx. 2.5-fold higher[9] | Intermediate to poor metabolic rate. Increased drug exposure and enhanced pharmacological effect.[9] Dose reduction may be considered. |
| 3/3 (Homozygous) | Approx. 20% of wild-type[8] | Significantly Increased | Poor metabolic rate. High risk of drug accumulation and adverse effects like hypoglycemia. Dose adjustments are strongly recommended.[8] |
Experimental Protocols
Protocol 1: CYP2C9 Genotyping
This protocol outlines a general method for identifying CYP2C9 polymorphisms using Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.
1. DNA Extraction:
- Isolate genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
- Assess DNA purity and concentration using UV spectrophotometry.
2. PCR Amplification:
- Amplify the specific regions of the CYP2C9 gene containing the target single nucleotide polymorphisms (SNPs) (e.g., for *2 and *3 alleles) using specific primers.
- PCR Reaction Mixture (Example):
- Genomic DNA: 100 ng
- Forward Primer: 10 pmol
- Reverse Primer: 10 pmol
- dNTP Mix: 200 µM
- Taq Polymerase: 1 U
- PCR Buffer (with MgCl₂): 1X
- Nuclease-free water to a final volume of 25 µL.
- PCR Cycling Conditions (Example):
- Initial Denaturation: 95°C for 5 min
- 35 Cycles of:
- Denaturation: 95°C for 30 sec
- Annealing: 58°C for 30 sec
- Extension: 72°C for 1 min
- Final Extension: 72°C for 7 min
3. RFLP Analysis:
- Digest the PCR products with specific restriction enzymes that recognize either the wild-type or variant allele sequences.
- For example, the CYP2C92 allele can be detected using the AvaII restriction enzyme, and the CYP2C93 allele can be detected with NsiI.
- Incubate the PCR product with the appropriate restriction enzyme according to the manufacturer's protocol.
4. Gel Electrophoresis:
- Separate the digested DNA fragments on an agarose gel (e.g., 2-3%).
- Visualize the DNA fragments under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).
- Determine the genotype based on the resulting fragment patterns.
Protocol 2: Quantification of Glimepiride and this compound in Human Plasma
This protocol describes a method for the simultaneous determination of glimepiride and its metabolite, this compound (M2), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
1. Sample Preparation (Protein Precipitation): [5]
- To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., deuterated glimepiride).
- Add 300 µL of acetonitrile to precipitate plasma proteins.[5]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A reversed-phase C18 or CN column is suitable.[5][12]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[5]
- Flow Rate: Typically 0.2-0.5 mL/min.[12]
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
- Detection Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions (Example):
- Glimepiride: Monitor a specific precursor-to-product ion transition (e.g., m/z 491.2 → 351.8).[12]
- This compound (M2): Monitor its unique precursor-to-product ion transition.
- Internal Standard: Monitor the transition for the deuterated standard.
3. Data Analysis:
- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Quantify the concentrations of glimepiride and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of Glimepiride to this compound.
Caption: Mechanism of action of Glimepiride on pancreatic β-cells.
Caption: Experimental workflow for a Glimepiride pharmacogenomics study.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycaemic effects of glimepiride in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of genetic polymorphisms in cytochrome p450 (CYP) 2C9 and CYP2C8 on the pharmacokinetics of oral antidiabetic drugs: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenomics of sulfonylureas in type 2 diabetes mellitus; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying trans-Carboxy Glimepiride Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride, a second-generation sulfonylurea, is an oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. Its therapeutic efficacy is influenced by its metabolism, primarily in the liver. The major metabolic pathway involves a two-step enzymatic conversion. Initially, glimepiride is hydroxylated to its active metabolite, hydroxy glimepiride (M1), a reaction catalyzed by the cytochrome P450 enzyme CYP2C9. Subsequently, M1 is further oxidized by cytosolic enzymes to the inactive metabolite, trans-carboxy glimepiride (M2).[1][2] Understanding the kinetics and mechanisms of this compound formation is crucial for characterizing the drug's pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use in diverse patient populations.
This document provides detailed application notes and protocols for designing and conducting experiments to study the formation of this compound, both in vitro and in vivo.
Metabolic Pathway of Glimepiride
The metabolic conversion of glimepiride to this compound is a sequential two-step process.
Caption: Metabolic pathway of glimepiride.
I. In Vitro Experimental Protocol: Metabolism in Human Liver Microsomes
This protocol describes the determination of this compound formation from glimepiride using human liver microsomes (HLMs).
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound in a human liver microsomal system.
Materials:
-
Glimepiride (analytical standard)
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of glimepiride and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration of NADPH 1 mM).[4]
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.[3]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Include control incubations:
-
Negative control (without NADPH) to assess non-enzymatic degradation.
-
Blank control (without glimepiride) to check for interfering peaks.
-
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Experimental Workflow:
Caption: In vitro metabolism workflow.
II. Analytical Protocols
A. HPLC-UV Method for Quantification of this compound
Objective: To quantify the concentration of this compound in the in vitro incubation samples using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% glacial acetic acid (55:45 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 228 nm[6] |
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the incubation matrix (buffer and acetonitrile) at known concentrations.
-
Sample Analysis: Inject the processed samples and standards into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a standard curve by plotting peak area against concentration and determine the concentration of the metabolite in the unknown samples.
B. LC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metabolites
Objective: To achieve sensitive and specific quantification of glimepiride, hydroxy glimepiride (M1), and this compound (M2) in plasma or in vitro samples using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Shimadzu UFLC or equivalent |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent |
| Column | Zorbax SB-CN (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium acetate in water : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Glimepiride: m/z 491.2 → 352.2Hydroxy Glimepiride (M1): m/z 507.2 → 368.2this compound (M2): m/z 521.2 → 382.2 |
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
III. In Vivo Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To investigate the formation of this compound in vivo following oral administration of glimepiride to rats.
Animals: Male Wistar rats (200-250 g)
Drug Administration: Administer glimepiride orally (e.g., 0.1 mg/kg) dissolved in a suitable vehicle.[7]
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis: Analyze the plasma samples for glimepiride and its metabolites using the validated LC-MS/MS method described above.
In Vivo Study Workflow:
References
- 1. In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Liquid Chromatography Method for Determination of Glimepiride in Presence of (Vimto®) Soft Drinks in Rats: Application to Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Analytical Detection of trans-Carboxy Glimepiride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of trans-Carboxy Glimepiride, a key metabolite of Glimepiride.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bioanalysis of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question 1: I am observing poor sensitivity and cannot achieve the desired Lower Limit of Quantification (LLOQ). What should I do?
Answer: Achieving a low LLOQ for metabolites like this compound is a common challenge.[1][2] Several factors could be contributing to poor sensitivity. Follow this troubleshooting workflow:
-
Optimize Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Ensure you are using the optimal ionization mode. Electrospray ionization (ESI) in positive mode is commonly effective for Glimepiride and its metabolites.[1][2]
-
MRM Transitions: Verify that you are using the most intense and specific multiple reaction monitoring (MRM) transitions for the precursor and product ions. Infuse a standard solution of this compound directly into the mass spectrometer to optimize these transitions.
-
Source Parameters: Systematically optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater), and temperature to maximize the analyte signal.[3]
-
Collision Energy (CE): Optimize the collision energy for the selected MRM transition to ensure efficient fragmentation and a strong product ion signal.[3][4]
-
-
Evaluate Sample Preparation:
-
Extraction Recovery: Your current sample preparation method (e.g., protein precipitation) might have low recovery. Compare it with other techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which can provide better cleanup and concentration of the analyte.[5]
-
Reconstitution Solvent: After evaporation, ensure the sample is reconstituted in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation in the autosampler.[1]
-
-
Review Chromatographic Conditions:
-
Mobile Phase: An inappropriate mobile phase can suppress ionization. Try adjusting the organic solvent ratio or the pH of the aqueous phase. Adding modifiers like formic acid or ammonium formate can improve ionization efficiency.[3][6]
-
Column Choice: Ensure you are using an appropriate column (e.g., C18) that provides good retention and separation for the analyte.[2]
-
Caption: Workflow for Troubleshooting Poor Sensitivity.
Question 2: My results show high variability and poor precision. Could this be a matrix effect?
Answer: Yes, high variability is a classic sign of matrix effects, a major challenge in LC-MS/MS bioanalysis where co-eluting endogenous components from the biological matrix (like plasma or urine) interfere with the analyte's ionization.[7] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise results.[7]
Diagnosing and Mitigating Matrix Effects:
-
Diagnosis:
-
Post-Column Infusion: This is a common technique to identify regions in the chromatogram where matrix effects occur. A standard solution of the analyte is infused post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: Compare the analyte's response in a neat solution to its response when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust the gradient or change the column to separate the analyte from the interfering matrix components.[7]
-
Enhance Sample Cleanup: A simple protein precipitation might not be sufficient. Consider using LLE or SPE to remove interfering substances like phospholipids more effectively.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS like this compound-d5 co-elutes with the analyte and is affected by matrix interferences in the same way, thus ensuring accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
-
Caption: Decision Tree for Mitigating Matrix Effects.
Question 3: I'm seeing significant carryover in my blank injections after running a high-concentration sample. How can I fix this?
Answer: Carryover, where the analyte from a previous injection contaminates the current one, can severely compromise the accuracy of low-concentration samples.[8]
Troubleshooting Steps:
-
Autosampler Wash Routine: The most common cause is an inadequate autosampler wash sequence.
-
Increase the volume and/or number of washes between injections.
-
Use a "strong" wash solvent that can effectively dissolve the analyte (e.g., acetonitrile/isopropanol) followed by a "weak" wash solvent that matches the initial mobile phase composition.[8]
-
-
Injection Port and Needle: Check for analyte adsorption on the needle, injection port, or valve. Clean these components according to the manufacturer's instructions.
-
Injection Order: Analyze samples in an order of expected concentration, from low to high, where possible. Inject a blank sample immediately after a high-concentration standard or sample to check for carryover.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in biological samples? A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9] Its high sensitivity and selectivity allow for the accurate measurement of low concentrations of the metabolite in complex biological matrices like plasma and urine.[2]
Q2: How should I select an appropriate internal standard (IS)? A2: The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5.[10] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to accurately correct for variations in sample preparation, matrix effects, and instrument response. If a SIL-IS is unavailable, a structural analog (e.g., Glipizide) can be used, but it may not compensate for all variables as effectively.[5]
Q3: What are the critical stability concerns for this compound during sample handling and storage? A3: Like its parent drug Glimepiride, the stability of this compound must be thoroughly evaluated.[11] You should perform stability tests under various conditions, including:
-
Freeze-Thaw Stability: Assess stability after multiple cycles of freezing and thawing.[3]
-
Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.[3]
-
Long-Term Storage Stability: Evaluate stability in frozen storage (-70°C or lower) over the expected duration of the study.[3]
-
Post-Preparative Stability: Check for stability in the processed sample within the autosampler.[3] Glimepiride itself has shown susceptibility to degradation in acidic conditions.[12] Therefore, maintaining proper pH and low temperatures during sample processing is crucial.
Quantitative Data Summary
The following tables summarize typical parameters from published methods for Glimepiride and its metabolites, which serve as a strong starting point for method development for this compound.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Acquity UPLC BEH C18) | [2] |
| Mobile Phase | Acetonitrile and water/buffer (e.g., 0.1% Formic Acid or Ammonium Acetate) | [3][6] |
| Ionization Mode | ESI Positive | [1][6] |
| Precursor Ion [M+H]⁺ | Specific to this compound | N/A |
| Product Ion(s) | Determined by direct infusion | [4] |
| Internal Standard | Glimepiride-d8, Glipizide |[3][5] |
Table 2: Comparison of Sample Preparation Methods
| Method | Pros | Cons | LLOQ Achieved (Glimepiride) | Reference |
|---|---|---|---|---|
| Protein Precipitation | Simple, fast, inexpensive | High matrix effects, less clean extract | 1.0 ng/mL | [5] |
| Liquid-Liquid Extraction | Good cleanup, reduces matrix effects | More labor-intensive, uses organic solvents | 0.1 ng/mL | [5] |
| Solid-Phase Extraction | Excellent cleanup, high concentration factor | Most expensive, requires method development | 0.5 ng/mL |[3][5] |
Experimental Protocols
Below is a generalized protocol for the determination of this compound in human plasma. This protocol should be optimized and fully validated for your specific application.
Objective: To quantify this compound in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d5 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).[1]
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 95% B, hold, and return to initial conditions. (Optimize for analyte retention and separation).
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: ESI (Positive Ion Mode)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize spray voltage, source temperature, gas flows, and collision energy for the specific MRM transitions of the analyte and IS.[4]
Caption: General Bioanalytical Workflow.
References
- 1. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijpras.com [ijpras.com]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. A review of analytical techniques for determination of glimepiride: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-d5 | LGC Standards [lgcstandards.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "trans-Carboxy Glimepiride" LC-MS/MS Assay
Welcome to the technical support center for the LC-MS/MS analysis of "trans-Carboxy Glimepiride" (Glimepiride Metabolite M2). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and robustness.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it challenging to analyze?
A1: "this compound," also known as Glimepiride Metabolite M2, is a major metabolite of the antidiabetic drug Glimepiride. It is formed by the oxidation of the hydroxymethyl group of Metabolite M1.[1][2] The primary analytical challenge stems from its carboxylic acid group, which makes the molecule more polar than the parent drug. This polarity can lead to poor retention on traditional reversed-phase (RP) chromatography columns, potential for ion suppression in the mass spectrometer source, and variable fragmentation patterns.
Q2: I am observing poor peak shape (tailing or fronting) for "this compound". What are the likely causes and solutions?
A2: Poor peak shape is a common issue for polar, acidic compounds.
-
Secondary Interactions: The carboxyl group can interact with active sites on the column packing material or metal surfaces in the LC system, leading to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte. If the pH is close to the pKa of the carboxylic acid, you may see peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. The use of volatile buffers like ammonium acetate or ammonium formate can enhance spray stability and ionization efficiency.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q3: My assay sensitivity for "this compound" is low. How can I improve it?
A3: Low sensitivity can be addressed by optimizing several stages of the analytical workflow.
-
Sample Preparation: Inefficient extraction or the presence of matrix components can suppress the analyte signal.
-
Solution: While simple protein precipitation is a common method, it may not be sufficient for removing all interfering matrix components.[1][2] Consider more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix effects. A comparison of sample preparation methods for the parent drug, glimepiride, showed that LLE and SPE could achieve lower limits of quantitation than protein precipitation.
-
-
Chromatography: Co-elution of matrix components is a major cause of ion suppression.
-
Solution: Improve chromatographic separation by optimizing the gradient, trying a different column chemistry (e.g., CN, PFP), or using a smaller particle size column (UPLC) for better peak resolution.
-
-
Mass Spectrometry: Suboptimal ion source or MS parameters will directly impact signal intensity.
-
Solution: Systematically optimize MS parameters, including capillary voltage, nebulizing gas pressure, drying gas flow, and temperature. Ensure the selection of the most abundant and stable precursor and product ions in Multiple Reaction Monitoring (MRM) mode.
-
Q4: Should I use positive or negative ionization mode for "this compound"?
A4: While the parent drug, Glimepiride, is often analyzed in positive ionization mode, the presence of the carboxylic acid group on "this compound" makes it a candidate for negative ionization mode (by deprotonation). However, published methods for the simultaneous analysis of Glimepiride and its metabolites have successfully utilized positive ionization mode.[1][2] It is recommended to test both modes during method development to determine which provides the better signal-to-noise ratio for your specific instrumentation and matrix.
Troubleshooting Guides
Issue 1: High Signal Variability or Non-Reproducible Results
This guide will help you diagnose and resolve issues related to inconsistent signal intensity for "this compound".
Troubleshooting Workflow for High Signal Variability
Caption: Troubleshooting logic for high signal variability.
Issue 2: No or Very Low Analyte Signal
This guide provides a systematic approach to identifying the cause of a missing or extremely weak signal for "this compound".
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting logic for low or no analyte signal.
Experimental Protocols & Data
Protocol: Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma
This protocol is adapted from the validated method published by Noh, K., et al. in Archives of Pharmacal Research (2011).[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for injection or for evaporation and reconstitution in mobile phase.
2. LC-MS/MS System and Conditions
| Parameter | Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax CN, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 50:50 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Nebulizer Gas | Nitrogen, 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350°C |
3. Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glimepiride | 491.2 | 352.1 |
| Metabolite M1 | 507.2 | 352.1 |
| This compound (M2) | 505.2 | 336.1 |
Note: These parameters should be optimized on your specific instrument for maximum sensitivity.
Quantitative Data Summary
The following table summarizes the validation results from the referenced method by Noh, K., et al. for the simultaneous analysis of Glimepiride and its metabolites.[1][2]
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Glimepiride | 5 | 5 - 500 | 2.1 - 7.5 | 3.5 - 8.1 |
| Metabolite M1 | 5 | 5 - 500 | 2.5 - 8.2 | 4.1 - 9.3 |
| This compound (M2) | 5 | 5 - 500 | 3.1 - 9.5 | 4.7 - 10.2 |
This technical support center provides a starting point for developing and troubleshooting your LC-MS/MS assay for "this compound". Always refer to instrument-specific guidelines and perform systematic optimization for the best results.
References
"trans-Carboxy Glimepiride" stability issues in analytical samples
Welcome to the technical support center for trans-Carboxy Glimepiride analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the bioanalysis of this key glimepiride metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in analytical samples a concern?
A1: this compound is a major metabolite of the anti-diabetic drug glimepiride. It is formed in the body through enzymatic oxidation of the hydroxymethyl metabolite (M1).[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Instability of the analyte in collected samples can lead to inaccurate measurements, impacting the reliability of study data. While specific stability data for this compound is not extensively published, its structural similarity to the parent drug, glimepiride, suggests potential susceptibility to degradation under certain conditions.[3][4][5][6]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the known degradation of glimepiride, this compound may be susceptible to hydrolysis of the sulfonylurea moiety under both acidic and alkaline conditions.[3][4][5] Oxidation is another potential degradation pathway that can affect the integrity of the molecule. The overall stability will be influenced by factors such as pH, temperature, light exposure, and the enzymatic activity within the biological matrix.
Q3: I am observing inconsistent concentrations of this compound in my plasma samples. What could be the cause?
A3: Inconsistent analytical results are often a primary indicator of analyte instability. Several factors could be contributing to this issue:
-
Pre-analytical Handling: Delays in processing blood samples to plasma can allow for continued enzymatic activity, potentially altering the concentration of the metabolite.
-
Storage Conditions: Improper storage temperatures or repeated freeze-thaw cycles can lead to degradation.
-
pH of the Sample: The pH of the biological matrix can influence the rate of hydrolytic degradation.
-
Sample Collection: The type of anticoagulant used and the handling of the blood collection tubes can impact stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low analyte recovery | Degradation during sample extraction: The pH of the extraction solvent or exposure to high temperatures during solvent evaporation can cause degradation. | Optimize the extraction procedure by using pH-controlled solvents and minimizing exposure to heat. Evaluate different extraction techniques like solid-phase extraction (SPE) which can offer milder conditions. |
| Adsorption to container surfaces: The analyte may adsorb to the walls of plastic or glass storage vials, especially at low concentrations. | Use silanized glass vials or low-adsorption polypropylene tubes. The addition of a small percentage of an organic solvent or a surfactant to the reconstitution solution may also help. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products: The presence of new peaks, especially those that increase in area over time, is a strong indication of analyte degradation. | Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure standard of this compound to identify the retention times of potential degradation products.[7] |
| High variability between replicate injections | Autosampler instability: The analyte may be degrading in the autosampler vial, especially if the temperature is not controlled or if the run time is long. | Ensure the autosampler is temperature-controlled (e.g., set to 4°C). Prepare smaller batches of samples for injection to minimize the time spent in the autosampler. |
| Decreasing analyte concentration in stored QC samples | Long-term storage instability: The analyte may not be stable under the current long-term storage conditions. | Validate the long-term stability of this compound in the specific matrix and at the intended storage temperature (e.g., -20°C or -80°C) over a period that covers the expected sample storage time in a study. |
Data Presentation: Illustrative Stability Data
The following tables present illustrative stability data for this compound in human plasma. This data is intended to serve as a template for researchers to establish their own stability profiles.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) after 3 Freeze-Thaw Cycles | % Change |
| This compound | 10 | 9.5 | -5.0% |
| 100 | 98.2 | -1.8% | |
| 500 | 491.5 | -1.7% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) after 6 hours | % Change |
| This compound | 10 | 9.2 | -8.0% |
| 100 | 97.5 | -2.5% | |
| 500 | 489.0 | -2.2% |
Experimental Protocols
Protocol 1: Sample Collection and Handling to Minimize Degradation
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the collected blood tubes in an ice bath immediately after collection to slow down enzymatic processes.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Transfer: Immediately transfer the plasma supernatant to clearly labeled, pre-chilled polypropylene tubes.
-
Storage: Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Treat the analyte solution with 3% H2O2 and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the analyte solution at 80°C for 4 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze all stressed samples by a stability-indicating LC-MS/MS method to observe the formation of degradation products and the loss of the parent analyte.
Visualizations
References
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC study of glimepiride under hydrolytic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Acid, Base and Time on Different Brands of Glimepiride [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability study of glimepiride under stress via HPTLC method. [wisdomlib.org]
- 7. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in "trans-Carboxy Glimepiride" quantification
Welcome to the technical support center for the bioanalytical quantification of trans-Carboxy Glimepiride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as Glimepiride metabolite M2, is a major metabolite of Glimepiride, a sulfonylurea drug used to treat type 2 diabetes mellitus.[1][2] Glimepiride is first metabolized by CYP2C9 to an intermediate metabolite (M1), which is then converted by cytosolic enzymes to the carboxyl derivative M2.[1][2] Accurate quantification of this compound in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, understanding the drug's metabolism, and assessing its efficacy and safety profiles.
Q2: What are matrix effects and how do they affect the quantification of this compound?
A2: Matrix effects are a common challenge in LC-MS/MS bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[3][4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[5][6] Components like phospholipids, salts, and proteins are often responsible for these interferences.[3][7]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte (this compound) into the mass spectrometer while injecting a blank, extracted matrix sample.[3][8] A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This quantitative method is considered the "gold standard".[3] It involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect.[3] A matrix factor of <1 indicates ion suppression, while a value >1 suggests ion enhancement.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Inadequate chromatographic separation from matrix components. | Optimize the mobile phase composition (e.g., adjust organic solvent ratio, pH, or buffer concentration). Consider a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity). |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Employ a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations in ionization.[9][10] Improve the sample clean-up procedure to remove more interfering components. |
| Low Analyte Recovery | Inefficient sample extraction. Ion suppression due to significant matrix effects. | Evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[4] Dilute the sample with a suitable buffer to reduce the concentration of matrix components.[9] |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected matrix effects leading to ion suppression or enhancement. | Develop a matrix-matched calibration curve by preparing standards in the same biological matrix as the samples.[9][10] If a blank matrix is unavailable, consider alternative calibration strategies like the standard addition method.[8][9] |
| Signal Suppression Observed During Post-Column Infusion | Co-elution of phospholipids or other endogenous matrix components. | Modify the chromatographic gradient to better separate this compound from the region of ion suppression. Implement a divert valve to direct the early-eluting, highly interfering components (like salts) to waste. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of Glimepiride and its metabolites from plasma.[1][2]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of this compound) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of the matrix factor.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma using the chosen sample preparation method (e.g., Protocol 1). Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank plasma before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate Recovery (RE):
-
RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100
-
-
Calculate Process Efficiency (PE):
-
PE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100
-
Quantitative Data Summary
The following table summarizes typical acceptance criteria for method validation parameters based on regulatory guidelines.
| Parameter | Low Quality Control (LQC) | Medium Quality Control (MQC) | High Quality Control (HQC) | Acceptance Criteria |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | RSD should not exceed 15% (20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | RSD should not exceed 15% (20% at LLOQ) |
| Accuracy (%RE) | 85-115% | 85-115% | 85-115% | Within ±15% of the nominal value (±20% at LLOQ) |
| Matrix Factor | 0.85 - 1.15 | 0.85 - 1.15 | 0.85 - 1.15 | The CV of the IS-normalized matrix factor should be ≤ 15% |
Data presented are illustrative and based on typical bioanalytical method validation guidelines. Actual results may vary.
Visualizations
Caption: Metabolic conversion of Glimepiride to this compound (M2).
Caption: A logical workflow for identifying and mitigating matrix effects.
References
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of "trans-Carboxy Glimepiride" Chromatographic Separation
Welcome to the technical support center for the chromatographic separation of trans-Carboxy Glimepiride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this glimepiride metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound, also known as Glimepiride M2, is an inactive carboxylic acid derivative and a major metabolite of the anti-diabetic drug Glimepiride.[1][2] Its separation and quantification are crucial in pharmacokinetic, drug metabolism, and stability studies to understand the disposition of Glimepiride in the body and to monitor drug degradation.
Q2: Which chromatographic mode is most suitable for analyzing this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is the most common and effective method for the analysis of this compound along with the parent drug and its other metabolites.[1]
Q3: What are the typical challenges encountered during the chromatographic separation of this compound?
A3: Due to its polar and acidic nature, common challenges include poor retention on traditional C18 columns, peak tailing, and difficulty in achieving baseline separation from other polar components in the sample matrix.
Q4: How does mobile phase pH affect the retention and peak shape of this compound?
A4: As a carboxylic acid, the retention of this compound is highly dependent on the mobile phase pH. To ensure sufficient retention and good peak shape in reversed-phase chromatography, the pH of the mobile phase should be maintained at least 1.5 to 2 pH units below the pKa of the carboxylic acid group. This suppresses the ionization of the analyte, making it less polar and increasing its interaction with the non-polar stationary phase.
Q5: Is a C18 column the best choice for this analysis?
A5: While C18 columns can be used, alternative stationary phases like cyanopropyl (CN) columns have been successfully employed for the separation of Glimepiride and its metabolites.[1] CN columns offer different selectivity compared to C18 columns and can provide better peak shapes for polar and acidic compounds in reversed-phase mode.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound
Peak tailing is a common issue when analyzing acidic compounds like this compound. It can lead to inaccurate integration and reduced resolution. The following workflow will guide you through troubleshooting this problem.
Issue 2: Insufficient Retention of this compound
Due to its polarity, this compound may elute too early in the chromatogram, close to the void volume, especially on highly non-polar stationary phases. This can lead to poor resolution from other early-eluting compounds and matrix effects.
Data Presentation
Table 1: Chromatographic Conditions for the Analysis of Glimepiride and its Metabolites
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase CN column | Zorbax Eclipse Plus C18 |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (1:1, v/v) | Isocratic (30:70, v/v) |
| Flow Rate | Not Specified | 0.2 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Reference | [1] |
Table 2: Mass Spectrometry Parameters for Glimepiride and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Glimepiride | 491.6 | 352.8 | ESI+ |
| Metabolite M1 (Hydroxy) | Not Specified | Not Specified | ESI+ |
| This compound (M2) | Not Specified | Not Specified | ESI+ |
| Internal Standard (Gliclazide) | 324.9 | 127.2 | ESI+ |
Note: Specific mass transitions for M1 and M2 were not detailed in the provided search results but would need to be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is adapted from a method for the simultaneous determination of glimepiride and its metabolites in human plasma.[1]
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of acetonitrile (containing the internal standard, if used) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Glimepiride and Metabolites
This protocol provides a starting point for the chromatographic separation and detection of this compound.
-
Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase cyanopropyl (CN) column is recommended for good selectivity and peak shape.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Mode: Isocratic elution.
-
Composition: Mobile Phase A : Mobile Phase B (50:50, v/v).
-
Flow Rate: Start with a flow rate of 0.3 mL/min and optimize as needed.
-
Column Temperature: Maintain the column at a constant temperature, e.g., 30 °C.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Glimepiride, M1, M2, and the internal standard. Optimize collision energies for each transition.
-
References
Technical Support Center: Synthesis of trans-Carboxy Glimepiride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-Carboxy Glimepiride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound is a primary active metabolite of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[1][2] It is formed in the body through a two-step enzymatic process.[1][3] Synthesis of this compound is often necessary to produce it as a reference standard for analytical method development, validation, and as a tool in metabolic and toxicological studies.[4]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities can be categorized as process-related impurities (from starting materials and intermediates) and degradation products. Given that the synthesis likely mirrors that of Glimepiride, but with a modified starting material, potential impurities include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates.
-
Isomeric Impurities: The corresponding cis-isomer of this compound.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Similar to those of Glimepiride, which can form under conditions of hydrolysis, oxidation, or photolysis.[]
Q3: How can I identify unknown impurities in my sample?
A3: A systematic approach is recommended for impurity identification. This typically involves using a high-performance liquid chromatography (HPLC) method to separate the impurities.[6] For structural elucidation, techniques like liquid chromatography-mass spectrometry (LC-MS) for obtaining molecular weight information and preparative HPLC for isolating sufficient quantities for Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7]
Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[8][] The ICH Q3A(R2) guideline, for instance, outlines the thresholds for reporting, identification, and qualification of impurities.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction; suboptimal reaction conditions (temperature, time, pH); poor quality of starting materials or reagents. | Monitor reaction progress using TLC or HPLC. Optimize reaction parameters. Ensure the purity of starting materials and reagents. |
| Presence of Unreacted Starting Materials | Insufficient reaction time; improper stoichiometry of reactants. | Increase reaction time and monitor for completion. Adjust the molar ratio of reactants. |
| Detection of a Peak Corresponding to the cis-Isomer | Use of a starting material containing the cis-isomer. | Use highly pure trans-isomer of the starting material. Employ purification techniques like column chromatography or recrystallization to separate the isomers. |
| Appearance of Degradation Products | Exposure to harsh conditions (acid, base, heat, light) during synthesis or work-up. | Perform reactions and work-up under inert and mild conditions. Protect the reaction mixture from light. Use appropriate purification methods to remove degradants. |
| Inconsistent HPLC Results | Improper sample preparation; issues with the HPLC method (e.g., column, mobile phase). | Ensure complete dissolution of the sample in a suitable diluent. Verify the HPLC method parameters, including column, mobile phase composition, flow rate, and detector wavelength. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is a general guideline and may require optimization for specific impurity profiles.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for Glimepiride and its impurities.[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for best separation. For example, a mobile phase of phosphate buffer (pH 7.0)-acetonitrile-tetrahydrofuran (73:18:09, v/v/v) has been used for Glimepiride impurity analysis.[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at 228 nm is often suitable.[6][10]
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.[11]
-
Mobile Phase: A mixture of solvents such as toluene-ethyl acetate–methanol in a ratio of 8:5:1 (v/v/v) has been used for Glimepiride and its impurities.[11]
-
Detection: Visualization under UV light at 254 nm.[11]
Visualizations
Caption: Inferred synthesis pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. ijcrt.org [ijcrt.org]
- 4. chemwhat.com [chemwhat.com]
- 6. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. database.ich.org [database.ich.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
"trans-Carboxy Glimepiride" degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glimepiride and its metabolites, with a specific focus on its degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is trans-Carboxy Glimepiride and how is it formed?
A1: this compound is a primary metabolite of the anti-diabetic drug Glimepiride.[1][2][3] It is not typically formed as a degradation byproduct under common stress conditions but is a product of in-vivo metabolism. The formation occurs in a two-step enzymatic process. First, Glimepiride is metabolized by the cytochrome P450 enzyme CYP2C9 to an active hydroxylated intermediate (Hydroxy Glimepiride or M1).[4] Subsequently, cytosolic enzymes further metabolize this intermediate to the inactive this compound (also known as M2).[4]
Q2: What are the typical degradation pathways of Glimepiride under forced stress conditions?
A2: Glimepiride is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[5][6]
-
Acidic and Neutral Hydrolysis: Under acidic and neutral conditions, Glimepiride primarily degrades into glimepiride sulfonamide (Impurity B) and glimepiride urethane (Impurity C).[7]
-
Alkaline Hydrolysis: In alkaline conditions, a different set of degradation products are formed, including Impurities I, III, and IV.[7]
-
Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide also leads to the formation of glimepiride sulfonamide (Impurity B) and glimepiride urethane (Impurity C).[7]
-
Thermal and Photolytic Conditions: Glimepiride shows relative stability under dry heat.[5] No significant additional degradation products are typically observed under photolytic conditions.[7]
Q3: What are the major identified byproducts of Glimepiride degradation?
A3: Several degradation products of Glimepiride have been identified and characterized. The most common ones include:
-
Glimepiride Sulfonamide (Impurity B): Formed under acidic, neutral, and oxidative conditions.[7]
-
Glimepiride Urethane (Impurity C): Also formed under acidic, neutral, and oxidative conditions.[7]
-
[[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea (Product IV): A newer degradation product identified under alkaline conditions.[7]
-
Other impurities (I, III, J): Observed under various conditions, with some matching known impurities listed in the European Pharmacopoeia.[7]
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a Glimepiride stability study.
-
Possible Cause 1: Inadequate separation of degradation products from the parent drug or from each other.
-
Possible Cause 2: Formation of unknown degradation products due to specific stress conditions or interactions with excipients in the formulation.
-
Troubleshooting Step: Perform forced degradation studies on the drug substance alone to identify inherent degradation pathways. Compare these results with the degradation profile of the formulated product to identify excipient-related impurities. Utilize LC-MS to identify the mass-to-charge ratio (m/z) of the unknown peaks to aid in their structural elucidation.[7]
-
Issue 2: Low recovery of Glimepiride in forced degradation studies.
-
Possible Cause 1: Extensive degradation of the drug under the applied stress conditions.
-
Troubleshooting Step: Reduce the severity of the stress conditions. For example, use a lower concentration of acid/base, a lower temperature, or a shorter exposure time.[5][8] The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure the stability-indicating method can detect and quantify the degradation products.
-
-
Possible Cause 2: Poor solubility of Glimepiride or its degradation products in the chosen diluent.
-
Troubleshooting Step: Ensure the diluent used for sample preparation is appropriate for both the parent drug and its potential byproducts. Methanol is a commonly used solvent for Glimepiride.[9]
-
Experimental Protocols
Protocol: Forced Degradation Study of Glimepiride
This protocol outlines a general procedure for conducting a forced degradation study on Glimepiride bulk drug substance.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Glimepiride reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 500 µg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).[8] After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).[8] After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 6% H₂O₂). Keep the solution at room temperature for a specified duration (e.g., 3 hours).[5][8]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[5][8] Subsequently, dissolve the stressed sample in the chosen solvent for analysis.
-
Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).[10]
-
-
Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. A common method utilizes a C18 or C8 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer at a specific pH).[6][7] Detection is typically performed using a UV detector at a wavelength where Glimepiride and its degradation products have significant absorbance (e.g., 228-235 nm).[9][10][11]
-
Data Presentation
Table 1: Summary of Glimepiride Degradation under Various Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | % Degradation / Recovery | Reference |
| Acidic Hydrolysis | 0.1N HCl at 80°C | 1 hour | ~23.34% Degradation | [5][8] |
| Alkaline Hydrolysis | 0.1N NaOH at 80°C | 1 hour | ~21.12% Degradation | [5][8] |
| Oxidative Degradation | 6% H₂O₂ at RT | 3 hours | ~23.26% Degradation | [5][8] |
| Thermal Degradation | 60°C | 3 hours | ~0% Degradation (100% Recovery) | [5][8] |
Visualizations
Caption: Metabolic pathway of Glimepiride to this compound.
Caption: Forced degradation pathways of Glimepiride under different stress conditions.
Caption: General experimental workflow for a forced degradation study of Glimepiride.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability study of glimepiride under stress via HPTLC method. [wisdomlib.org]
- 6. HPLC study of glimepiride under hydrolytic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-Carboxy Glimepiride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-Carboxy Glimepiride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
This compound is a major metabolite of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus. The synthesis of this metabolite is crucial for various research applications, including its use as a reference standard in pharmacokinetic and metabolic studies, for impurity profiling of Glimepiride, and for investigating its own potential pharmacological activities.
Q2: What is the general synthetic strategy for this compound?
The synthesis of this compound is not explicitly detailed in publicly available literature with a focus on yield enhancement. However, based on the established synthesis of Glimepiride, a plausible and efficient route involves the coupling of a key sulfonylurea precursor with a derivative of trans-4-aminocyclohexanecarboxylic acid. This strategy ensures the correct stereochemistry of the final product.
Q3: What are the critical starting materials for the synthesis?
The key precursors for the synthesis of this compound are:
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide: This is the core sulfonamide moiety also used in the synthesis of Glimepiride.
-
A protected derivative of trans-4-aminocyclohexanecarboxylic acid: The carboxylic acid group needs to be protected, for instance as an ester, to prevent unwanted side reactions during the coupling step. The trans isomer is essential for the desired stereochemistry of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Incomplete reaction in the coupling step. 2. Side reactions, such as the formation of the corresponding urea from the isocyanate intermediate. 3. Degradation of starting materials or product during the reaction or work-up. 4. Loss of product during purification steps. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure anhydrous conditions for reactions involving isocyanates. Use freshly distilled solvents. 3. Control the reaction temperature carefully. Use a suitable work-up procedure to minimize exposure to harsh conditions. 4. Optimize the purification method. Consider using column chromatography with a carefully selected solvent system or recrystallization from an appropriate solvent mixture. |
| Presence of the cis-isomer impurity | 1. The trans-4-aminocyclohexanecarboxylic acid derivative used as a starting material contains the cis-isomer. 2. Isomerization during the reaction. | 1. Use highly pure trans-4-aminocyclohexanecarboxylic acid derivative. The purity of the starting material is critical.[1] 2. While less likely under standard coupling conditions, if isomerization is suspected, consider milder reaction conditions. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities. 2. Poor crystallization of the product. | 1. Utilize high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. 2. Experiment with different solvent systems for recrystallization to find one that yields high-purity crystals. |
| Formation of multiple byproducts | 1. Reaction temperature is too high. 2. Presence of moisture or other reactive impurities in the starting materials or solvents. 3. Incorrect stoichiometry of reactants. | 1. Maintain the recommended reaction temperature. 2. Use anhydrous solvents and ensure starting materials are dry. 3. Carefully control the molar ratios of the reactants. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is based on established synthetic routes for Glimepiride and related sulfonylureas.
Step 1: Preparation of Ethyl trans-4-isocyanatocyclohexanecarboxylate
-
Reaction Setup: To a solution of ethyl trans-4-aminocyclohexanecarboxylate hydrochloride in an inert solvent like toluene, add a phosgenating agent (e.g., triphosgene) at a controlled temperature (e.g., 0-5 °C).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Work-up: Filter the reaction mixture to remove any solids. The filtrate containing the isocyanate can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Coupling Reaction to form Ethyl this compound
-
Reaction Setup: In a reaction vessel, dissolve 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide in a suitable aprotic solvent such as acetonitrile or THF.
-
Addition of Isocyanate: Add the solution of ethyl trans-4-isocyanatocyclohexanecarboxylate from Step 1 to the sulfonamide solution.
-
Reaction: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 3: Hydrolysis of the Ester to Yield this compound
-
Reaction Setup: Dissolve the purified ethyl this compound from Step 2 in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Hydrolysis: Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Influence of Reactant Ratios on Glimepiride Synthesis Yield (Illustrative)
| Molar Ratio (Sulfonamide:Isocyanate) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1:1.05 | Acetonitrile | 25 | 85 | 98.5 |
| 1:1.2 | Acetonitrile | 25 | 92 | 99.1 |
| 1:1.5 | Acetonitrile | 25 | 91 | 99.0 |
| 1:1.2 | THF | 25 | 88 | 98.7 |
| 1:1.2 | Acetonitrile | 50 | 95 | 99.5 |
Note: This table is illustrative and based on typical sulfonylurea syntheses. Optimal conditions for this compound may vary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
addressing variability in "trans-Carboxy Glimepiride" pharmacokinetic data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "trans-Carboxy Glimepiride," the main inactive metabolite of Glimepiride.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it important in pharmacokinetic studies?
A1: "this compound," also known as Glimepiride metabolite M2, is the inactive carboxyl derivative of Glimepiride. It is formed through a two-step metabolic process. First, Glimepiride is metabolized by the cytochrome P450 enzyme CYP2C9 to its active metabolite, M1 (a cyclohexyl hydroxymethyl derivative). Subsequently, cytosolic enzymes further metabolize M1 to the inactive M2.[1] Monitoring M2 levels is crucial in pharmacokinetic studies to understand the complete metabolic profile and elimination pathways of Glimepiride.
Q2: What are the main sources of variability in "this compound" pharmacokinetic data?
A2: Variability in "this compound" levels can be attributed to several factors:
-
Genetic Polymorphisms: Variations in the CYP2C9 gene, the enzyme responsible for the initial metabolism of Glimepiride to M1, can significantly alter the rate of metabolite formation.[2][3]
-
Patient Demographics: Factors such as body weight and renal function can influence the distribution and clearance of Glimepiride and its metabolites.
-
Drug Interactions: Co-administration of drugs that induce or inhibit CYP2C9 can affect the metabolism of Glimepiride and consequently the levels of its metabolites.
-
Pre-analytical Sample Handling: As with many metabolites, the stability of "this compound" can be sensitive to storage conditions and handling procedures prior to analysis.
Q3: What is the typical metabolic pathway for Glimepiride leading to "this compound"?
A3: The metabolic conversion of Glimepiride to "this compound" follows a sequential pathway. Glimepiride is first hydroxylated by CYP2C9 to form the active M1 metabolite. This intermediate is then oxidized by cytosolic enzymes to the inactive M2 metabolite, "this compound".
Metabolic pathway of Glimepiride to this compound.
Troubleshooting Guide for LC-MS/MS Analysis
This guide addresses common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of "this compound."
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Suboptimal Sample Preparation: Inefficient extraction of the polar "this compound" from the biological matrix. | 1. Optimize Extraction Method: Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE) for better recovery of polar metabolites. A C18 sorbent can be effective. 2. Adjust pH: Ensure the pH of the sample and extraction solvent is optimized to maximize the solubility and extraction efficiency of the analyte. |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the acidic nature of "this compound." Column Overload: Injecting too high a concentration of the analyte. | 1. Mobile Phase Modification: Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for acidic compounds. 2. Gradient Optimization: Adjust the gradient elution profile to ensure better separation and peak symmetry. 3. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. |
| High Signal Variability (Ion Suppression/Enhancement) | Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can interfere with the ionization of "this compound." | 1. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components. 2. Enhance Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE or phospholipid removal plates. 3. Use a Stable Isotope-Labeled Internal Standard: A corresponding labeled internal standard can help compensate for matrix effects. |
| Analyte Instability in Sample | Degradation during Storage or Handling: "this compound" may be susceptible to degradation under certain pH or temperature conditions. | 1. Control Sample pH: Ensure samples are stored at a pH that maintains the stability of the analyte. 2. Optimize Storage Conditions: Store samples at -80°C until analysis. 3. Perform Stability Studies: Conduct freeze-thaw and bench-top stability experiments to determine the stability of the analyte under your laboratory's conditions. |
Experimental Protocols
Representative LC-MS/MS Method for "this compound" Quantification
This protocol provides a general framework. Specific parameters may require optimization for your instrumentation and matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: To be determined by direct infusion of a "this compound" standard.
Workflow for Troubleshooting Bioanalytical Issues
A logical workflow for troubleshooting bioanalytical issues.
Summary of Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for Glimepiride and its metabolites. Note that these values can vary significantly between individuals.
| Parameter | Glimepiride | M1 (Hydroxy Glimepiride) | "this compound" (M2) |
| Tmax (h) | 2-3 | 3-4 | 4-5 |
| t1/2 (h) | 5-8 | 3-6 | 5-6 |
| Pharmacological Activity | Active | Active (approx. 1/3 of Glimepiride) | Inactive |
| Primary Elimination Route | Hepatic Metabolism | Renal Excretion | Renal Excretion |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all methods and protocols in their own laboratories.
References
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography Method for Determination of Glimepiride in Presence of (Vimto®) Soft Drinks in Rats: Application to Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of trans-Carboxy Glimepiride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of trans-Carboxy Glimepiride, the main inactive metabolite of the anti-diabetic drug Glimepiride. The focus is on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a discussion of alternative techniques. This document is intended to assist researchers and drug development professionals in selecting and validating appropriate bioanalytical methods for pharmacokinetic and toxicokinetic studies.
Introduction to this compound and Bioanalytical Method Validation
Glimepiride is a sulfonylurea anti-diabetic drug that is extensively metabolized in the body. The primary metabolic pathway involves the oxidation of the methyl group on the cyclohexyl ring to a hydroxymethyl group, forming the active metabolite M1 (hydroxy-glimepiride). Subsequent oxidation of the hydroxymethyl group leads to the formation of the inactive carboxylic acid metabolite, M2, also known as this compound.[1][2] The accurate quantification of this metabolite in biological matrices is crucial for understanding the overall disposition of Glimepiride.
Bioanalytical method validation is a regulatory requirement that ensures the reliability, reproducibility, and accuracy of the data generated from the analysis of biological samples.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods.
Comparison of Bioanalytical Methods
The most prevalent and robust method for the quantification of this compound in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have been used for the analysis of the parent drug, Glimepiride, primarily in pharmaceutical formulations.[4][5][6] However, for the analysis of metabolites at low concentrations in complex biological fluids like plasma, LC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and selectivity, allowing for the accurate quantification of this compound even at low concentrations in complex biological matrices.
Table 1: Summary of a Validated LC-MS/MS Method for this compound (Metabolite M2)
| Validation Parameter | Result |
| Linearity Range | Not explicitly stated for M2 in the abstract, but the method for Glimepiride, M1, and M2 was validated according to FDA regulations.[1] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for M2 in the abstract. |
| Accuracy | The assay's accuracy was in accordance with FDA regulations.[1] |
| Precision | The assay's precision was in accordance with FDA regulations.[1] |
| Stability | Not explicitly stated in the abstract. |
Note: The specific quantitative data for the validation of the this compound (M2) method was not detailed in the available abstracts. The referenced study indicates that the method was fully validated in accordance with FDA guidelines. For detailed validation parameters, referring to the full publication is recommended.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While several HPLC-UV methods have been developed and validated for the parent drug, Glimepiride, in pharmaceutical dosage forms, their application to the quantification of its metabolites in biological matrices is limited.[8] This is primarily due to the lower sensitivity of UV detection compared to mass spectrometry, and potential interferences from endogenous components in the biological matrix.
Table 2: General Comparison of LC-MS/MS and HPLC-UV for Metabolite Bioanalysis
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Matrix Effects | Can be significant and requires careful management | Generally less susceptible to ion suppression/enhancement |
| Applicability for Metabolites | Ideal for low-concentration metabolites in complex matrices | Challenging for low-concentration metabolites in complex matrices |
| Cost & Complexity | Higher initial investment and more complex operation | Lower initial cost and simpler operation |
Experimental Protocols
Validated LC-MS/MS Method for Glimepiride and its Metabolites (including this compound)
This section details the experimental protocol for a validated LC-MS/MS method for the simultaneous determination of Glimepiride, its active metabolite (M1), and its inactive carboxylic acid metabolite (M2 or this compound) in human plasma.[1]
1. Sample Preparation:
-
Method: Protein precipitation.[1]
-
Procedure: To a plasma sample, acetonitrile is added to precipitate the proteins. The sample is then centrifuged, and the supernatant is collected for analysis.[1]
2. Chromatographic Conditions:
-
LC System: A liquid chromatography system capable of delivering a precise and stable flow.
-
Column: A reversed-phase CN (cyano) column.[1]
-
Mobile Phase: A mixture of 10 mM ammonium acetate aqueous solution and acetonitrile (1:1, v/v).[1]
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Visualizations
Glimepiride Metabolism Pathway
Caption: Metabolic conversion of Glimepiride to its active (M1) and inactive (M2) metabolites.
Bioanalytical Method Validation Workflow
Caption: A typical workflow for the development and validation of a bioanalytical method.
References
- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of Glimepiride and its Metabolite, trans-Carboxy Glimepiride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the second-generation sulfonylurea, glimepiride, and its primary inactive metabolite, trans-Carboxy Glimepiride (also known as the M2 metabolite). This document synthesizes available data to offer an objective overview for research and drug development purposes.
Introduction
Glimepiride is an orally administered hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily driven by the parent compound. The metabolism of glimepiride is a critical aspect of its pharmacokinetic and pharmacodynamic profile, leading to the formation of two major metabolites. This guide focuses on the comparison between glimepiride and its terminal inactive metabolite, this compound.
Metabolic Pathway and Activity Profile
Glimepiride undergoes extensive hepatic metabolism. The biotransformation occurs in a two-step process. Initially, glimepiride is metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme to an active metabolite, the hydroxyl derivative known as M1. Subsequently, the M1 metabolite is further metabolized by cytosolic enzymes to the inactive carboxyl derivative, M2, which is chemically known as this compound.[1][2][3]
While the M1 metabolite retains approximately one-third of the pharmacological activity of the parent glimepiride, its clinical significance on blood glucose levels remains unclear.[1][3][4] In contrast, the M2 metabolite, this compound, is consistently reported as being pharmacologically inactive.[1][2][4]
Comparative Data
Due to the established inactivity of this compound, direct quantitative comparisons of its pharmacological activity with glimepiride are not a focus of published research. The available data consistently points to a lack of therapeutic effect from the M2 metabolite.
Table 1: Pharmacological Activity Comparison
| Compound | Target | Mechanism of Action | Reported Activity |
| Glimepiride | Pancreatic β-cell ATP-sensitive potassium (KATP) channels | Blocks KATP channels, leading to membrane depolarization, calcium influx, and insulin secretion.[5][6] Also exhibits extra-pancreatic effects by increasing insulin sensitivity in peripheral tissues. | Potent hypoglycemic agent. |
| This compound (M2 Metabolite) | Not Applicable | Not Applicable | Pharmacologically inactive.[1][2][4] |
Table 2: Metabolite Profile of Glimepiride
| Metabolite | Precursor | Enzyme | Pharmacological Activity |
| M1 (Hydroxyl derivative) | Glimepiride | Cytochrome P450 2C9 (CYP2C9) | Approximately 1/3 of Glimepiride's activity.[1][3] |
| M2 (this compound) | M1 Metabolite | Cytosolic enzymes | Inactive.[1][2][4] |
Experimental Protocols
While specific protocols for comparing the activity of glimepiride and the inactive this compound are not available, the following methodologies are standard for assessing the hypoglycemic activity of sulfonylureas like glimepiride.
In Vitro Assessment of Insulin Secretion
-
Cell Line: INS-1E (rat insulinoma cell line) or isolated pancreatic islets.
-
Procedure:
-
Culture cells in a suitable medium.
-
Pre-incubate the cells in a glucose-free buffer.
-
Incubate the cells with varying concentrations of the test compound (e.g., glimepiride) in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).
-
Collect the supernatant after a defined incubation period.
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Expected Outcome for Glimepiride: Dose-dependent increase in insulin secretion.
-
Expected Outcome for this compound: No significant increase in insulin secretion compared to the vehicle control.
In Vivo Assessment of Hypoglycemic Activity
-
Animal Model: Normoglycemic or streptozotocin-induced diabetic rats or mice.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound (e.g., glimepiride) or vehicle control orally or intraperitoneally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Measure blood glucose levels using a glucometer.
-
-
Expected Outcome for Glimepiride: Significant reduction in blood glucose levels compared to the vehicle control group.
-
Expected Outcome for this compound: No significant change in blood glucose levels compared to the vehicle control group.
Visualizations
The following diagrams illustrate the metabolic pathway of glimepiride and the mechanism of action of glimepiride.
Caption: Metabolic pathway of glimepiride.
References
A Comparative Analysis of "trans-Carboxy Glimepiride" and Other Glimepiride Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary metabolites of glimepiride, a third-generation sulfonylurea used in the management of type 2 diabetes mellitus. The focus is on the pharmacologically active hydroxymethyl derivative (M1) and the inactive "trans-Carboxy Glimepiride" (M2), offering a comprehensive overview of their pharmacokinetic and pharmacodynamic profiles.
Metabolic Pathway of Glimepiride
Glimepiride undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP2C9.[1][2] The initial step involves the oxidation of the cyclohexyl methyl group to form the active metabolite, M1 (cyclohexyl hydroxymethyl derivative).[1][2] Subsequently, M1 is further metabolized by cytosolic enzymes to the inactive carboxylic acid derivative, M2, also known as "this compound".[1][2]
Comparative Pharmacokinetics
The pharmacokinetic profiles of glimepiride and its primary metabolites, M1 and "this compound" (M2), have been characterized in healthy volunteers and patient populations. Following oral administration, glimepiride is rapidly and completely absorbed.[1]
| Parameter | Glimepiride | M1 Metabolite (Active) | "this compound" (M2 - Inactive) |
| Peak Plasma Concentration (Cmax) | 188 ± 52 µg/L[3] | 34 ± 11 µg/L[3] | Data not consistently reported in healthy subjects; however, serum levels (mean AUC) can increase up to 8.6-fold in patients with severe renal impairment.[4] |
| Time to Peak Plasma Concentration (Tmax) | 2.7 ± 0.6 h[3] | 4.2 ± 1.6 h[3] | Data not consistently reported in healthy subjects. |
| Area Under the Curve (AUC 0-24h) | 813 ± 277 µg·h/L[3] | 258 ± 66 µg·h/L[3] | Serum levels (mean AUC) are significantly increased in renal impairment.[4] |
| Elimination Half-life (t1/2) | 6.6 ± 2.1 h[3] | 6.3 ± 2.5 h[3] | Half-life is increased in patients with renal impairment.[4] |
Comparative Pharmacodynamics
The hypoglycemic effect of glimepiride is primarily attributed to the parent compound and, to a lesser extent, the M1 metabolite. "this compound" (M2) is considered pharmacologically inactive.[2]
| Metabolite | Activity | Mechanism of Action |
| M1 Metabolite | Approximately one-third of the pharmacological activity of glimepiride.[2] | Similar to glimepiride, it is believed to stimulate insulin release from pancreatic β-cells. |
| "this compound" (M2) | Inactive.[1][2] | No significant pharmacological activity has been reported. |
Signaling Pathways of Glimepiride
Glimepiride's primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. Additionally, glimepiride exerts extrapancreatic effects, including the potentiation of insulin action in peripheral tissues, which may involve the PI3K/Akt signaling pathway.
Experimental Protocols
Quantitative Analysis of Glimepiride and its Metabolites in Human Plasma by LC-MS/MS
This section outlines a typical experimental workflow for the simultaneous determination of glimepiride, M1, and "this compound" (M2) in human plasma.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., a deuterated analog of glimepiride).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[5]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
Column Temperature: Maintained at approximately 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for glimepiride, M1, and M2 are monitored.
-
Glimepiride: m/z 491.2 → 352.2
-
M1 Metabolite: m/z 507.2 → 368.2
-
"this compound" (M2): m/z 521.2 → 382.2
-
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used for this analysis.
4. Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
The concentration of the analytes in the plasma samples is then determined from this calibration curve.
Conclusion
The metabolism of glimepiride results in the formation of an active metabolite, M1, and an inactive metabolite, "this compound" (M2). While M1 contributes to the overall hypoglycemic effect of glimepiride, M2 is pharmacologically inactive. The accumulation of both metabolites is observed in patients with renal impairment, which may have clinical implications for the active M1 metabolite. The provided experimental protocol offers a robust method for the simultaneous quantification of glimepiride and its metabolites, which is essential for pharmacokinetic and drug metabolism studies.
References
- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers [manu41.magtech.com.cn]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for "trans-Carboxy Glimepiride"
In the landscape of pharmaceutical analysis, ensuring the reliability and consistency of bioanalytical methods is paramount for drug development and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the quantification of trans-Carboxy Glimepiride, a primary metabolite of the anti-diabetic drug Glimepiride. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate and select the most appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Techniques
The two predominant techniques for the quantification of Glimepiride and its metabolites, including this compound (also referred to as M2), are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods are robust, they offer different levels of sensitivity and selectivity.
The following table summarizes the key performance parameters of these two techniques based on published validation data.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 5-40 µg/mL for Glimepiride | 5-1,000 ng/mL for Glimepiride |
| Lower Limit of Quantification (LLOQ) | 10 ng | 0.1 ng/mL - 5 ng/mL |
| Precision (RSD%) | < 2% | < 12.21% (inter-day) |
| Accuracy | 98.9% to 100.4% recovery | Within ± 5.40% |
| Detection | UV at 228 nm, 230 nm, or 249 nm | Mass Spectrometry (MS/MS) |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are the outlined experimental protocols for the HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of Glimepiride in pharmaceutical dosage forms.
1. Chromatographic Conditions:
-
Stationary Phase: C18 column (150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Acetonitrile and Disodium hydrogen o-phosphate buffer (70:30, v/v), with the pH adjusted to 4.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 228 nm.[1]
2. Standard Solution Preparation:
-
A stock solution of Glimepiride (100 µg/mL) is prepared in methanol.[1]
-
Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 20-120 µg/mL.[1]
3. Sample Preparation (for tablets):
-
Twenty tablets are weighed and powdered.
-
An amount of powder equivalent to 10 mg of Glimepiride is dissolved in the mobile phase.
-
The solution is filtered before injection into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of Glimepiride and its metabolites in biological matrices such as human plasma.[2][3]
1. Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., Acquity UPLC BEH C18 or ACE 5C18, 50x4mm, 5µm).[4][5]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate aqueous solution (1:1, v/v) or acetonitrile and 0.1% ammonium formate (70:30, v/v).[2][3][4]
2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
3. Sample Preparation (from human plasma):
-
Protein Precipitation: Simple protein precipitation is performed by adding acetonitrile to the plasma sample.[2][3]
-
Liquid-Liquid Extraction: An alternative is liquid-liquid extraction using a solvent like diethyl ether.[3]
-
The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for bioanalytical sample preparation and the metabolic pathway of Glimepiride.
Caption: Bioanalytical sample preparation and analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Unraveling the Inactivity of trans-Carboxy Glimepiride: A Comparative Guide for Researchers
A comprehensive analysis of Glimepiride and its metabolites confirms that trans-Carboxy Glimepiride (M2) is a pharmacologically inactive compound. This guide provides a detailed comparison with its parent drug, Glimepiride, and its active metabolite, M1, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin secretion from pancreatic β-cells. The in-vivo metabolism of Glimepiride is a critical determinant of its activity and duration of action, leading to the formation of two major metabolites: a hydroxymethyl derivative (M1) and a carboxyl derivative, known as this compound (M2). While the M1 metabolite retains partial pharmacological activity, extensive research has demonstrated that the M2 metabolite is inactive.[1][2][3][4]
Comparative Pharmacological Activity
The primary mechanism of action of Glimepiride involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing secretory granules.
Experimental data from animal models indicates that the M1 metabolite (hydroxy glimepiride) possesses approximately one-third of the pharmacological activity of the parent Glimepiride.[1][2][3][4] In contrast, the M2 metabolite (this compound) is consistently reported to be pharmacologically inactive.[1][2][3][4]
| Compound | Relative Hypoglycemic Activity (in vivo, animal models) | Primary Mechanism of Action |
| Glimepiride | High | Stimulation of insulin secretion via SUR1 binding on pancreatic β-cells. |
| M1 Metabolite (hydroxy glimepiride) | Approx. 1/3 of Glimepiride | Similar to Glimepiride, but with reduced potency. |
| M2 Metabolite (this compound) | Inactive | No significant interaction with SUR1 or stimulation of insulin secretion. |
Experimental Protocols
To assess the pharmacological activity of Glimepiride and its metabolites, two key in vitro assays are commonly employed: the insulin secretion assay using pancreatic β-cell lines (e.g., MIN6 cells) and the glucose uptake assay in adipocytes (e.g., 3T3-L1 cells).
Insulin Secretion Assay from Pancreatic β-Cells
This protocol outlines the measurement of insulin secretion from a pancreatic β-cell line in response to treatment with Glimepiride or its metabolites.
Materials:
-
Pancreatic β-cell line (e.g., MIN6 cells)
-
Culture medium (e.g., DMEM with high glucose, supplemented with FBS and antibiotics)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
Glimepiride, M1 metabolite, and M2 metabolite stock solutions (in DMSO)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with a pre-warmed, glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose and the desired concentrations of Glimepiride, M1, or M2 metabolite (or vehicle control).
-
Incubate the plates for 1-2 hours at 37°C.
-
As a positive control, treat a set of wells with KRBH buffer containing high glucose.
-
Following incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the uptake of glucose into differentiated 3T3-L1 adipocytes following treatment with Glimepiride or its metabolites.
Materials:
-
3T3-L1 pre-adipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Adipocyte maintenance medium
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Glimepiride, M1 metabolite, and M2 metabolite stock solutions (in DMSO)
-
Scintillation counter or fluorescence plate reader
-
12-well cell culture plates
Procedure:
-
Culture 3T3-L1 pre-adipocytes to confluence in 12-well plates.
-
Induce differentiation by treating the cells with differentiation medium for 2-3 days.
-
Maintain the differentiated adipocytes in maintenance medium for an additional 4-7 days, replacing the medium every 2-3 days.
-
Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.
-
Wash the cells twice with KRPH buffer.
-
Treat the cells with KRPH buffer containing the desired concentrations of Glimepiride, M1, or M2 metabolite (or vehicle control) for 30 minutes at 37°C. A positive control with insulin should be included.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose or 2-NBDG to each well and incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
If using 2-deoxy-D-[³H]-glucose, measure the radioactivity of the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content of the cells in each well.
Visualizing the Metabolic and Signaling Pathways
To further illustrate the processes involved, the following diagrams depict the metabolic fate of Glimepiride and its mechanism of action.
References
Comparative Analysis of trans-Carboxy Glimepiride Levels in Diverse Patient Populations
This guide provides a comparative analysis of the pharmacokinetic profile of trans-Carboxy Glimepiride, the main inactive metabolite of the anti-diabetic drug Glimepiride, across different patient populations. The focus is on providing researchers, scientists, and drug development professionals with a concise overview of how patient characteristics can influence the disposition of this metabolite.
Data Presentation: Comparative Pharmacokinetics of this compound (M2)
The following table summarizes the observed variations in the pharmacokinetic parameters of this compound (M2) in patient populations with varying degrees of renal function, based on a key study in the field.[1][2][3] It is important to note that while the study demonstrated a clear correlation between decreased renal function and reduced clearance of glimepiride metabolites, specific quantitative values for parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for the M2 metabolite were not explicitly detailed in the available literature.
| Patient Population (by Renal Function) | Creatinine Clearance (CrCl) | Key Findings for this compound (M2) Levels | Reference |
| Group 1 | > 50 mL/min | Lower accumulation of M2. Renal clearance of the metabolite is most efficient in this group. | Rosenkranz et al., 1996[1][2] |
| Group 2 | 20-50 mL/min | Increased accumulation of M2 compared to Group 1. The elimination of the metabolite is impaired.[3][4] | Rosenkranz et al., 1996[1][2] |
| Group 3 | < 20 mL/min | Significant accumulation of M2. The lower the creatinine clearance, the lower the renal clearance of the metabolite.[1][5] | Rosenkranz et al., 1996[1][2] |
Experimental Protocols
The quantification of this compound and its parent drug in plasma is crucial for pharmacokinetic studies. A common and sensitive method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Glimepiride and its Metabolites in Human Plasma via LC-MS/MS
This protocol provides a general framework for the simultaneous determination of glimepiride and its metabolites, including this compound (M2).[6]
1. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of human plasma, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of glimepiride or a structurally similar compound).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For glimepiride and its metabolites, positive ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Example Transitions: These would be specific m/z values for the parent and fragment ions of glimepiride, its hydroxy metabolite (M1), and this compound (M2).
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the analysis of this compound.
References
- 1. Pharmacokinetics and safety of glimepiride at clinically effective doses in diabetic patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and safety of glimepiride at clinically effective doses in diabetic patients with renal impairment | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetic basis for the safety of glimepiride in risk groups of NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 5. droracle.ai [droracle.ai]
- 6. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variants of CYP2C9 Impact the Formation of trans-Carboxy Glimepiride, Altering Drug Metabolism
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of how genetic variations in the cytochrome P450 2C9 (CYP2C9) enzyme affect the formation of trans-Carboxy Glimepiride, an inactive metabolite of the widely prescribed anti-diabetic drug, glimepiride. This guide synthesizes data from key in vivo and in vitro studies, providing valuable insights into the pharmacogenetic variability of glimepiride metabolism, which can significantly influence the drug's efficacy and safety profile.
Glimepiride is primarily metabolized in the liver by CYP2C9 to an active hydroxy metabolite (M1), which is subsequently converted by cytosolic enzymes to the inactive this compound (M2).[1][2][3] Genetic polymorphisms in the CYP2C9 gene, particularly the CYP2C92 and CYP2C93 alleles, are known to reduce the enzyme's metabolic activity, leading to altered drug clearance and potential adverse effects.[4][5]
In Vivo Comparison of Glimepiride Metabolite Formation
A clinical study investigating the pharmacokinetics of glimepiride in healthy Chinese subjects with different CYP2C9 genotypes revealed significant differences in the formation clearance of its metabolites. Individuals carrying the CYP2C91/3 genotype exhibited a marked reduction in the metabolic capacity compared to those with the wild-type CYP2C91/1 genotype.
| CYP2C9 Genotype | Glimepiride Oral Clearance (CLo) (% of 1/1) | Glimepiride Formation Clearance (CLform) to M1 and M2 (% of 1/1) |
| CYP2C91/1 | 100% | 100% |
| CYP2C91/3 | 75% | 65% |
Table 1: In Vivo Pharmacokinetic Parameters of Glimepiride in Different CYP2C9 Genotypes. Data from this table highlights a significant reduction in both oral and metabolite formation clearance in individuals with the CYP2C91/3 allele, suggesting a slower metabolism of glimepiride to M1 and subsequently to M2.[6]
In Vitro Analysis of CYP2C9 Allelic Isoforms
An extensive in vitro study assessed the catalytic activity of 36 different CYP2C9 allelic variants on the hydroxylation of glimepiride. The findings demonstrated a wide range of metabolic efficiencies among the variants compared to the wild-type CYP2C9.1. This comprehensive screening underscores the functional consequences of rare and common CYP2C9 alleles on glimepiride metabolism.
| CYP2C9 Allele | Relative Intrinsic Clearance (%) |
| CYP2C9.1 (Wild-type) | 100 |
| CYP2C9.2 | 53.6 |
| CYP2C9.3 | 17.5 |
| CYP2C9.36 | 135.4 |
| Other 30 variants | 0.1 - 87.2 |
Table 2: In Vitro Relative Intrinsic Clearance of Glimepiride by Various CYP2C9 Allelic Isoforms. This table showcases the significant variability in glimepiride hydroxylation capacity across numerous CYP2C9 variants, with most tested alleles showing decreased catalytic activity.[7]
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To evaluate the impact of CYP2C9 genetic polymorphisms on the pharmacokinetics of glimepiride and its metabolites in healthy human subjects.
Methodology:
-
Subject Recruitment and Genotyping: Healthy volunteers are recruited and genotyped for CYP2C9 alleles. Participants are grouped based on their genotype (e.g., CYP2C91/1, CYP2C91/3).
-
Drug Administration: A single oral dose of glimepiride (e.g., 4 mg) is administered to the subjects.[6]
-
Sample Collection: Blood samples are collected at predetermined time points over a 48-hour period.
-
Bioanalysis: Plasma concentrations of glimepiride and its metabolites (M1 and M2) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including oral clearance (CLo) and formation clearance (CLform) of the metabolites.
In Vitro Metabolism Assay
Objective: To assess the catalytic activity of different CYP2C9 allelic variants on glimepiride metabolism.
Methodology:
-
Expression of CYP2C9 Variants: Wild-type and variant CYP2C9 alleles are expressed in an appropriate system, such as baculovirus-infected insect cell microsomes.[7]
-
Incubation: The expressed CYP2C9 enzymes are incubated with a range of glimepiride concentrations (e.g., 0.125-10 μM) at 37°C for a specified duration (e.g., 40 minutes).[7]
-
Reaction Termination and Extraction: The metabolic reaction is stopped, and the analytes (glimepiride and its hydroxy metabolite, M1) are extracted from the incubation mixture.[7]
-
Quantification: The amount of M1 formed is measured using LC-MS/MS.
-
Enzyme Kinetics: Michaelis-Menten kinetics are used to determine the intrinsic clearance (Vmax/Km) for each CYP2C9 variant, which is then expressed as a percentage of the wild-type activity.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of glimepiride and a typical experimental workflow for studying its metabolism.
Caption: Metabolic pathway of glimepiride.
Caption: Experimental workflow for glimepiride metabolism studies.
References
- 1. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Frontiers | A digital twin of glimepiride for personalized and stratified diabetes treatment [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. In vitro assessment of 36 CYP2C9 allelic isoforms found in the Chinese population on the metabolism of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Measurement of trans-Carboxy Glimepiride
This guide provides a comprehensive overview of the analytical methodology for the quantitative determination of trans-Carboxy Glimepiride, a primary metabolite of the anti-diabetic drug Glimepiride. The content is intended for researchers, scientists, and drug development professionals aiming to establish or compare analytical methods for this analyte. The data and protocols presented are based on established and validated bioanalytical techniques, offering a benchmark for inter-laboratory performance.
Introduction
This compound is an inactive carboxyl derivative of Glimepiride, formed via a two-step metabolic process. Glimepiride is first metabolized by the cytochrome P450 enzyme CYP2C9 to an active hydroxylated metabolite (M1), which is subsequently converted by cytosolic enzymes to this compound (M2)[1][2]. Accurate measurement of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This guide focuses on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a widely accepted technique for its sensitive and selective quantification in biological matrices.[3]
Metabolic Pathway of Glimepiride
The metabolic conversion of Glimepiride to this compound is a critical pathway in its clearance. Understanding this pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic pathway of Glimepiride to its metabolites.
Comparative Analysis of a Validated LC-MS/MS Method
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Glimepiride, Hydroxy Glimepiride (M1), and this compound (M2) in human plasma, as described by Noh et al. (2011). This data can serve as a reference for laboratories validating their own assays.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Glimepiride | 1 - 500 | 1 | > 0.998 |
| Hydroxy Glimepiride (M1) | 1 - 500 | 1 | > 0.997 |
| This compound (M2) | 1 - 500 | 1 | > 0.996 |
Table 2: Accuracy and Precision for this compound (M2)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 5.8 | 104.3 | 7.5 | 102.5 |
| Medium | 50 | 4.2 | 101.8 | 5.1 | 100.9 |
| High | 400 | 3.1 | 98.9 | 4.3 | 99.8 |
Experimental Protocols
A detailed description of the key experimental procedures is provided below. These protocols are based on the validated method for the quantification of this compound in human plasma.
4.1. Sample Preparation
A simple protein precipitation method is employed for the extraction of the analyte from the plasma matrix.
Caption: Workflow for plasma sample preparation.
4.2. Liquid Chromatography Conditions
| Parameter | Specification |
| Column | Reversed-phase CN column |
| Mobile Phase | 10 mM Ammonium Acetate in Water : Acetonitrile (1:1, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
4.3. Mass Spectrometry Conditions
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (M2) | m/z 521.2 → 382.1 |
| Internal Standard (IS) | Glimepiride-d8 |
Conclusion
This guide provides a foundational framework for the measurement of this compound. The presented data from a validated LC-MS/MS method demonstrates achievable performance characteristics for linearity, sensitivity, accuracy, and precision. For a true inter-laboratory comparison, it is recommended that participating laboratories analyze a common set of quality control samples and blinded study samples. The protocols and data herein should serve as a valuable resource for establishing and harmonizing analytical procedures for this compound, ultimately contributing to more consistent and reliable data across different research settings.
References
The Inactive Metabolite: Utilizing trans-Carboxy Glimepiride as a Negative Control in Pharmacological Studies
For researchers in pharmacology and drug development, the use of appropriate controls is paramount to the validity and interpretation of experimental data. In the study of sulfonylurea drugs, such as the widely prescribed antidiabetic agent glimepiride, its pharmacologically inactive metabolite, trans-Carboxy Glimepiride, serves as an essential negative control. This guide provides a comparative analysis of this compound against its parent compound and other alternatives, supported by experimental data and detailed protocols.
Glimepiride exerts its therapeutic effect primarily by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction initiates a signaling cascade that leads to insulin secretion. To isolate and confirm that the observed effects in an experiment are specifically due to the action of glimepiride on its target, a negative control that is structurally similar but lacks the pharmacological activity is required. This compound, the main inactive metabolite (M2) of glimepiride, ideally fits this role.[1]
Comparative Pharmacological Activity
The defining characteristic of a negative control is its lack of biological activity at the target of interest. While glimepiride exhibits high affinity for the SUR1 receptor, this compound is considered pharmacologically inactive. This is attributed to structural modifications during its metabolism which prevent effective binding to the SUR1 subunit.
For comparison, tolbutamide, a first-generation sulfonylurea, demonstrates selectivity for SUR1 over the SUR2A isoform found in cardiac muscle, but it is still an active compound.[2]
| Compound | Target | Affinity (IC50/Ki) | Activity | Reference |
| Glimepiride | SUR1 | 8.3 nM (IC50) | Potent agonist (stimulates insulin secretion) | [3] |
| This compound | SUR1 | Not available (Inactive) | No significant binding or stimulation of insulin secretion | [1] |
| Tolbutamide | SUR1 | ~5 µM (Ki) | Agonist (stimulates insulin secretion) | [2] |
| Tolbutamide | SUR2A | Low affinity | Weak activity | [2] |
Experimental Protocols
To effectively utilize this compound as a negative control, it is crucial to employ well-defined experimental protocols. Below are methodologies for two key experiments in sulfonylurea research.
Experimental Protocol 1: Competitive Radioligand Binding Assay for SUR1
This assay quantifies the binding affinity of a test compound to the SUR1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 value of a test compound for the SUR1 receptor.
Materials:
-
HEK293 cells stably expressing human SUR1.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [3H]-glibenclamide.
-
Test compounds: Glimepiride (positive control), this compound (negative control), and other compounds of interest.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-SUR1 cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [3H]-glibenclamide and varying concentrations of the test compound (e.g., glimepiride, this compound).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Experimental Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells in the presence of glucose.
Objective: To assess the effect of a test compound on insulin secretion.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (low and high).
-
Test compounds: Glimepiride (positive control), this compound (negative control).
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Culture pancreatic β-cells or islets under appropriate conditions.
-
Pre-incubation: Wash the cells with a low-glucose KRB buffer and pre-incubate for a defined period to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing either low glucose, high glucose, or high glucose plus the test compound (glimepiride or this compound) at various concentrations.
-
Incubation: Incubate the cells for a specified time to allow for insulin secretion.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the test compounds to the basal (low glucose) and stimulated (high glucose) conditions.
Visualizing Pathways and Workflows
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
Metabolic pathway of Glimepiride.
Glimepiride's signaling pathway for insulin secretion.
Workflow for key pharmacology experiments.
References
A Comparative Guide to Assessing the Purity of trans-Carboxy Glimepiride Reference Standards
For researchers and professionals in drug development, the purity of reference standards is paramount for accurate analytical method development, validation, and quality control. This guide provides a comparative assessment of trans-Carboxy Glimepiride reference standards, offering insights into purity evaluation and methodologies. This compound is the inactive M2 metabolite of the anti-diabetic drug Glimepiride.[1][2][3] Glimepiride is first metabolized by the cytochrome P450 enzyme CYP2C9 to its active M1 metabolite, which is then further metabolized by cytosolic enzymes to the inactive this compound (M2).[1][2][3][4]
Comparative Analysis of Reference Standards
The selection of a high-purity reference standard is a critical step in any analytical procedure. While specific purity data from manufacturers can vary by lot, the following table illustrates a typical comparison of this compound reference standards from different suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided with the specific lot they purchase.
Table 1: Comparison of this compound Reference Standard Specifications
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Identity Confirmed by | ¹H-NMR, MS, IR | ¹H-NMR, MS | MS |
| Major Impurity | < 0.2% | < 0.5% | < 1.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | Not Specified |
| Residual Solvents | < 0.1% | < 0.5% | Not Specified |
| Certificate of Analysis | Provided | Provided | Provided |
Metabolic Pathway of Glimepiride
The following diagram illustrates the metabolic conversion of Glimepiride to this compound.
Caption: Metabolic pathway of Glimepiride to its metabolites.
Experimental Protocol for Purity Assessment by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the accurate determination of the purity of a this compound reference standard.
1. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium acetate in water, pH adjusted) is commonly used. For example, a mixture of acetonitrile and 10 mM ammonium acetate aqueous solution (1:1, v/v).[4]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at 228 nm or 230 nm is often suitable for Glimepiride and its metabolites.[5][6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Further dilutions are made to create calibration standards.
-
Sample Solution: Prepare the sample solution of the reference standard to be tested at a concentration within the calibration range.
4. Analysis:
-
Inject the prepared standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the main component with the total peak area of all components in the chromatogram (Area Percent method). For higher accuracy, a quantitative assay against a primary reference standard is recommended.
5. Validation Parameters: The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Experimental Workflow for Purity Assessment
The diagram below outlines the logical workflow for assessing the purity of a this compound reference standard.
Caption: Workflow for reference standard purity assessment.
By following a systematic approach to comparing and verifying the purity of this compound reference standards, researchers can ensure the reliability and accuracy of their analytical results, which is fundamental for successful drug development and quality assurance.
References
- 1. ClinPGx [clinpgx.org]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of trans-Carboxy Glimepiride
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of laboratory waste. The proper disposal of chemical compounds, such as trans-Carboxy Glimepiride, is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, ensuring compliance and minimizing risk.
This compound is an inactive metabolite of Glimepiride, a sulfonylurea drug used to treat type 2 diabetes. While its pharmacological activity is diminished compared to the parent compound, it must be handled with the appropriate precautions afforded to all research chemicals. The parent compound, Glimepiride, is classified as suspected of damaging fertility or the unborn child and is harmful if swallowed. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is warranted.
Hazard Assessment and Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet for the parent compound, Glimepiride, to understand the potential hazards.
| Hazard Classification (Glimepiride) | Precautionary Measures |
| Acute Oral Toxicity | Avoid ingestion. Wash hands thoroughly after handling. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. Use appropriate personal protective equipment (PPE). |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Disposal Procedures for this compound
In a laboratory setting, this compound should be treated as a chemical waste stream. It should not be disposed of in the regular trash or poured down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be collected in a designated, compatible waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". The label should also include the appropriate hazard warnings.
-
Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and general work areas.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection.
-
Decontamination: After the final transfer of the waste, decontaminate the work area and any reusable equipment according to your laboratory's standard operating procedures.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. After rinsing, the container labels should be defaced before disposal in the appropriate recycling or trash receptacle, as per institutional policy.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
Personal protective equipment for handling trans-Carboxy Glimepiride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling trans-Carboxy Glimepiride. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Eyes | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust. |
| Respiratory | Respirator | An N95 (or higher) rated respirator is recommended for handling powders. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary. |
| Body | Laboratory coat or disposable gown | Should be long-sleeved and fully buttoned. Consider a disposable gown for procedures with a high risk of contamination. |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material. Shoe covers may be required in designated areas. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation:
-
Designate a specific area for handling, preferably a chemical fume hood or a ventilated enclosure.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Review the experimental protocol and identify potential hazards.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing paper or a container to minimize dispersal of the powder.
-
Handle with care to avoid creating dust.
-
-
Dissolving and Solution Handling:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Keep containers closed when not in use.
-
Clearly label all solutions with the compound name, concentration, and date.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing paper, and disposable gowns, in a designated, clearly labeled hazardous waste container.
-
Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Do not pour down the drain.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
